MC1220
描述
Structure
3D Structure
属性
CAS 编号 |
391681-51-9 |
|---|---|
分子式 |
C15H17F2N3O |
分子量 |
293.31 g/mol |
IUPAC 名称 |
4-[1-(2,6-difluorophenyl)ethyl]-2-(dimethylamino)-5-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H17F2N3O/c1-8(12-10(16)6-5-7-11(12)17)13-9(2)14(21)19-15(18-13)20(3)4/h5-8H,1-4H3,(H,18,19,21) |
InChI 键 |
AUVZNKJXGYXDKP-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(NC1=O)N(C)C)C(C)C2=C(C=CC=C2F)F |
手性 SMILES |
CC1=C(NC(=NC1=O)N(C)C)C(C)C2=C(C=CC=C2F)F |
规范 SMILES |
CC1=C(NC(=NC1=O)N(C)C)C(C)C2=C(C=CC=C2F)F |
同义词 |
MC-1220; 6-[1-(2,6-Difluorophenyl)ethyl]-2-(dimethylamino)-5-methyl-1H-pyrimidin-4-one |
产品来源 |
United States |
Foundational & Exploratory
MC1220: A Non-Nucleoside Reverse Transcriptase Inhibitor Targeting HIV-1
An In-Depth Technical Overview of the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
MC1220 is identified as a non-nucleoside reverse transcriptase inhibitor (NNRTI), a class of antiretroviral drugs that target a critical enzyme in the life cycle of the Human Immunodeficiency Virus Type 1 (HIV-1). These inhibitors act by allosterically binding to the reverse transcriptase enzyme, inducing a conformational change that disrupts its catalytic activity and halts the conversion of the viral RNA genome into DNA, a pivotal step for viral replication and integration into the host genome. This technical guide synthesizes the available information on the mechanism of action of this compound and related pyrimidinone derivatives, providing a framework for understanding its potential as an anti-HIV-1 agent. While specific quantitative data for this compound is not publicly available in the reviewed literature, this document outlines the general experimental protocols used to evaluate such compounds and the established mechanism for this class of inhibitors.
Introduction to this compound and its Target: HIV-1 Reverse Transcriptase
This compound, chemically known as 6-(1-(2,6-difluorophenyl)ethyl)-2-(dimethylamino)-5-methylpyrimidin-4(3H)-one, belongs to the pyrimidinone class of compounds.[1][2] Research into analogs of this compound confirms its classification as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[1]
HIV-1 reverse transcriptase (RT) is a crucial enzyme for the retroviral life cycle. It is a heterodimer composed of p66 and p51 subunits and is responsible for transcribing the single-stranded viral RNA genome into double-stranded DNA. This proviral DNA is then integrated into the host cell's genome, establishing a persistent infection. By inhibiting HIV-1 RT, NNRTIs like this compound effectively block viral replication.
Core Mechanism of Action: Allosteric Inhibition of Reverse Transcriptase
NNRTIs, including pyrimidinone derivatives, bind to a hydrophobic pocket on the p66 subunit of HIV-1 RT, located approximately 10 Å from the polymerase active site.[3] This binding is allosteric, meaning it occurs at a site other than the enzyme's active site.
The binding of an NNRTI to this pocket induces a conformational change in the enzyme, which can impact its function in several ways:
-
Distortion of the Catalytic Site: The conformational change can alter the geometry of the catalytically essential residues in the polymerase active site, impairing their ability to facilitate the polymerization of nucleotides.
-
Restriction of Subunit Flexibility: The binding can limit the flexibility of the "thumb" and "finger" subdomains of the p66 subunit, which is necessary for the proper positioning of the nucleic acid template and primer.
-
Impediment of Primer Grip Displacement: The primer grip, a key structural element for positioning the 3'-end of the primer strand, can be displaced, leading to incorrect substrate positioning and termination of DNA synthesis.
This allosteric inhibition is a hallmark of NNRTIs and distinguishes them from nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), which act as competitive inhibitors at the active site.
Quantitative Analysis of Anti-HIV-1 Activity
While specific IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values for this compound against HIV-1 are not available in the public literature reviewed, the activity of its analogs suggests potent inhibition. For instance, a fluoro analog of this compound demonstrated activity comparable to the parent compound.[1]
The following table outlines the typical data structure for presenting the anti-HIV-1 activity of novel compounds.
| Compound | Target HIV-1 Strain | Assay Type | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | e.g., HIV-1 IIIB | RT Inhibition | Data not available | - | Data not available | Data not available |
| This compound | e.g., HIV-1 IIIB | Cell-based | - | Data not available | Data not available | Data not available |
| Analog 7 | HIV-1 | Cell-based | - | Comparable to this compound | Data not available | Data not available |
| Reference NNRTI | e.g., Nevirapine | RT Inhibition | Example Value | - | Example Value | Example Value |
| Reference NNRTI | e.g., Nevirapine | Cell-based | - | Example Value | Example Value | Example Value |
| Table 1. Illustrative table for quantitative anti-HIV-1 data. Specific values for this compound are not publicly available. |
Experimental Protocols for Evaluation of Anti-HIV-1 Activity
The evaluation of novel anti-HIV-1 compounds like this compound typically involves a series of in vitro assays to determine their efficacy and cytotoxicity.
Anti-HIV-1 Assay in Cell Culture
This assay assesses the ability of a compound to inhibit HIV-1 replication in a cellular context.
Principle: Human T-cell lines (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs) are infected with a laboratory-adapted or clinical isolate of HIV-1 in the presence of varying concentrations of the test compound. After a period of incubation, the extent of viral replication is measured.
General Protocol:
-
Cell Preparation: Plate susceptible host cells (e.g., MT-4 cells) in a 96-well plate.
-
Compound Addition: Add serial dilutions of the test compound (this compound) to the wells.
-
Viral Infection: Infect the cells with a known amount of HIV-1.
-
Incubation: Incubate the plates for 4-7 days at 37°C in a CO2 incubator.
-
Quantification of Viral Replication: Measure a marker of viral replication, such as:
-
p24 Antigen ELISA: Quantifies the amount of the viral core protein p24 in the culture supernatant.
-
MTT Assay: Measures the cytopathic effect of the virus by assessing cell viability. A reduction in cell death indicates viral inhibition.
-
Reporter Gene Assay: Uses a recombinant virus that expresses a reporter gene (e.g., luciferase or β-galactosidase) upon successful replication.
-
HIV-1 Reverse Transcriptase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of recombinant HIV-1 RT.
Principle: The assay quantifies the ability of HIV-1 RT to synthesize DNA from an RNA or DNA template in the presence of the inhibitor. The incorporation of labeled nucleotides into the newly synthesized DNA strand is measured.
General Protocol:
-
Reaction Setup: In a microplate well, combine a reaction buffer, a template-primer (e.g., poly(A)/oligo(dT)), deoxynucleoside triphosphates (dNTPs, including a labeled dNTP such as DIG-dUTP or Biotin-dUTP), and varying concentrations of the test compound (this compound).
-
Enzyme Addition: Add recombinant HIV-1 RT to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1 hour).
-
Detection: Quantify the amount of newly synthesized, labeled DNA. For a colorimetric ELISA-based assay:
-
The biotinylated DNA product is captured on a streptavidin-coated plate.
-
An antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the digoxigenin label is added.
-
A colorimetric substrate is added, and the resulting signal, proportional to the amount of synthesized DNA, is measured using a plate reader.
-
Signaling Pathways and Broader Cellular Effects
The available literature focuses on the direct inhibition of HIV-1 reverse transcriptase as the primary mechanism of action for this compound and related NNRTIs. There is currently no evidence to suggest that this compound significantly modulates other host cell signaling pathways. The high specificity of NNRTIs for the viral enzyme generally results in a favorable safety profile with limited off-target effects.
Conclusion
This compound is a pyrimidinone-based non-nucleoside reverse transcriptase inhibitor of HIV-1. Its mechanism of action is consistent with other members of the NNRTI class, involving allosteric inhibition of the reverse transcriptase enzyme. While specific quantitative data on the anti-HIV-1 potency of this compound are not publicly available, the activity of its analogs suggests it is a promising scaffold for the development of novel antiretroviral agents. Further research is required to fully characterize its in vitro and in vivo efficacy, resistance profile, and pharmacokinetic properties. The experimental frameworks outlined in this guide provide a basis for the continued investigation of this compound and other novel NNRTIs.
References
- 1. Synthesis and in vitro anti-HIV evaluation of a new series of 6-arylmethyl-substituted S-DABOs as potential non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel synthetic route for the anti-HIV drug MC-1220 and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Based Discovery and Characterization of a Preclinical Drug Candidate for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MC1220 (CAS Number: 391681-51-9): A Potent Non-Nucleoside Reverse Transcriptase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MC1220, with the chemical name 6-(1-(2,6-difluorophenyl)ethyl)-2-(dimethylamino)-5-methylpyrimidin-4(3H)-one, is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1). This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, mechanism of action, and key experimental findings. The information is presented to support further research and development of this compound as a potential anti-HIV agent.
Core Properties of this compound
This compound is a small molecule inhibitor belonging to the pyrimidinone class of compounds. Its activity is highly specific to HIV-1 reverse transcriptase, a critical enzyme in the viral replication cycle.
Physicochemical Properties
Limited publicly available data exists for the comprehensive physicochemical properties of this compound. The following table summarizes the known quantitative information.
| Property | Value | Reference |
| CAS Number | 391681-51-9 | N/A |
| Chemical Name | 6-(1-(2,6-difluorophenyl)ethyl)-2-(dimethylamino)-5-methylpyrimidin-4(3H)-one | [1][2] |
| Molecular Formula | C₁₇H₁₉F₂N₃O | N/A |
| Molecular Weight | 323.35 g/mol | N/A |
| Solubility in Water | 0.31 ± 0.08 µg/mL | [3] |
| Solubility in Simulated Vaginal Fluid | 0.77 ± 0.08 µg/mL | [3] |
| pKa₁ | 2.69 ± 0.14 (dimethylamine moiety) | [3] |
| pKa₂ | 10.74 ± 0.15 (pyrimidinone moiety) | [3] |
Biological Activity
This compound has demonstrated potent and specific activity against HIV-1.
| Parameter | Value | Cell Line/Assay | Reference |
| Anti-HIV-1 Activity (IC₅₀) | 0.52 ± 0.080 nM (0.15 ± 0.023 ng/mL) | TZM-bl infectivity assay against RT-SHIV162P3 | [3] |
| Cytotoxicity (CC₅₀) | >100 µM | MT-4 cells | [4] |
Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase
As a non-nucleoside reverse transcriptase inhibitor, this compound employs an allosteric inhibition mechanism. It binds to a hydrophobic pocket on the p66 subunit of the HIV-1 reverse transcriptase, located approximately 10 Å from the polymerase active site.[1] This binding induces a conformational change in the enzyme, which distorts the active site and prevents the conversion of viral RNA into DNA, a crucial step for viral replication.[2][5][6][7]
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are crucial for reproducibility and further investigation. Due to the limited availability of full-text research articles, the following sections provide generalized methodologies based on the available literature.
General Synthesis of this compound
The synthesis of this compound has been described in the literature and generally involves a multi-step process. A facile, one-pot synthesis has also been reported.[4]
A detailed, step-by-step protocol would require access to the full-text publications. However, the key steps involve the condensation of a substituted pyrimidine with a difluorophenylacetonitrile derivative, followed by methylation and hydrolysis to yield the final product.[4]
Anti-HIV-1 Activity Assay
The anti-HIV-1 activity of this compound is typically evaluated using cell-based assays that measure the inhibition of viral replication.
Illustrative Protocol using MT-4 Cells:
-
Cell Culture: MT-4 cells, a human T-cell line, are cultured in appropriate media supplemented with fetal bovine serum.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations.
-
Infection: MT-4 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB).
-
Treatment: The infected cells are then treated with the different concentrations of this compound.
-
Incubation: The treated and untreated (control) infected cells are incubated for a period of 4-5 days.
-
Viability Assay: Cell viability is assessed using a colorimetric assay, such as the MTT assay. The reduction of MTT to formazan by viable cells is measured spectrophotometrically.
-
Data Analysis: The concentration of this compound that inhibits viral-induced cell death by 50% (IC₅₀) is calculated by comparing the viability of treated infected cells to untreated infected cells.
Preclinical Data
Pharmacokinetics
A study in rhesus macaques evaluated the pharmacokinetics of this compound delivered via a silicone elastomer vaginal ring.
| Parameter | Peak Concentration | Animal Model | Reference |
| Vaginal Fluid | 845 ng/mL | Rhesus Macaque | |
| Plasma | 0.91 ng/mL | Rhesus Macaque |
These findings suggest that this compound can be delivered locally to the vaginal mucosa with limited systemic absorption, a desirable characteristic for a topical microbicide.
Toxicology and Safety
Future Directions
This compound shows promise as a potent anti-HIV-1 agent, particularly for topical microbicide applications due to its high potency and potentially favorable local pharmacokinetic profile. Further research is warranted to:
-
Fully characterize its physicochemical properties.
-
Conduct comprehensive preclinical ADME and toxicology studies to establish a robust safety profile.
-
Optimize formulations for enhanced delivery and sustained release.
-
Evaluate its efficacy in combination with other antiretroviral agents to combat drug resistance.
This technical guide provides a foundation for researchers and drug developers interested in advancing the study of this compound as a potential therapeutic agent in the fight against HIV/AIDS.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Toxicology | MuriGenics [murigenics.com]
The Discovery and Development of MC1220: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of publicly available information regarding the non-nucleoside reverse transcriptase inhibitor (NNRTI) MC1220. An exhaustive search of scientific literature and patent databases did not yield detailed quantitative in vitro activity (e.g., IC50, EC50, CC50 values), comprehensive pharmacokinetic data, or specific, detailed experimental protocols for this compound. Therefore, the following guide is a technical overview based on the available information, supplemented with general protocols and mechanisms relevant to this class of compounds.
Introduction to this compound
This compound is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[1][2] Chemically, it is identified as 6-(1-(2,6-difluorophenyl)ethyl)-2-(dimethylamino)-5-methylpyrimidin-4(3H)-one.[1][2][3] As an NNRTI, this compound targets the HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus.[1][2][4] NNRTIs are a cornerstone of highly active antiretroviral therapy (HAART) and are known for their high specificity and potent antiviral activity.[5] They work by binding to an allosteric site on the RT, known as the NNRTI binding pocket (NNIBP), which is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind.[4][6][7] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA.[4][8][9]
Quantitative Data
Table 1: In Vivo Efficacy of this compound Gel in a Vaginal RT-SHIV Macaque Model
| This compound Gel Concentration | Number of Animals | Number of Infected Animals | Protection Rate |
| 0% (Placebo) | 5 | 4 | 20% |
| 0.1% | 5 | 4 | 20% |
| 0.5% | 5 | 2 | 60% |
Data extracted from a study on the partial prevention of vaginal RT-SHIV infection in macaques.
Experimental Protocols
While specific, detailed protocols for the synthesis and evaluation of this compound are not fully disclosed in the available literature, this section provides a general methodology based on published synthetic routes for this compound and its analogs, as well as standard protocols for evaluating NNRTI activity.
Chemical Synthesis of this compound
A novel and practical synthesis of this compound has been described.[10] The general approach involves a multi-step process using commercially available starting materials.
General Synthetic Scheme:
-
Condensation: The synthesis starts with the condensation of a 4,6-dichloropyrimidine derivative with the sodium salt of 2,6-difluorophenylacetonitrile.
-
Methylation: This is followed by a methylation step.
-
Hydrolysis: The final step involves a strong acidic hydrolysis to yield this compound.
This represents a simplified overview of the synthetic route. For specific reaction conditions, reagents, and purification methods, consulting the primary literature is recommended.
Anti-HIV-1 Activity Assay (General Protocol)
The in vitro anti-HIV-1 activity of NNRTIs like this compound is typically assessed using cell-based assays that measure the inhibition of viral replication. A common method involves the use of TZM-bl or MT-4 cells.[11][12]
Materials:
-
TZM-bl or MT-4 cells
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with fetal bovine serum and antibiotics)
-
HIV-1 virus stock (e.g., laboratory-adapted strains like HIV-1 IIIB or clinical isolates)
-
Test compound (this compound) stock solution in DMSO
-
96-well cell culture plates
-
Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit, luciferase assay reagent, or MTT reagent for assessing cytopathic effect)[11][12]
-
Plate reader (ELISA reader, luminometer, or spectrophotometer)
Procedure:
-
Cell Seeding: Seed TZM-bl or MT-4 cells into 96-well plates at a predetermined density and incubate overnight to allow for cell adherence.[11]
-
Compound Dilution: Prepare serial dilutions of the this compound stock solution in cell culture medium.
-
Infection and Treatment:
-
For TZM-bl cells, the diluted compound is typically added to the cells, followed by the addition of the HIV-1 virus stock.[11]
-
For MT-4 cells, the cells are infected with the HIV-1 virus in the presence of various concentrations of the test compound.[12]
-
Include appropriate controls: virus-infected cells without the compound (positive control) and uninfected cells (negative control).
-
-
Incubation: Incubate the plates for a period of 3-5 days at 37°C in a 5% CO2 incubator.[12]
-
Quantification of Viral Replication:
-
p24 Antigen ELISA: Measure the concentration of the viral p24 capsid protein in the cell culture supernatant.
-
Luciferase Assay (for TZM-bl cells): TZM-bl cells contain an integrated HIV-1 LTR-luciferase reporter gene. Upon viral entry and Tat expression, luciferase is produced, which can be quantified using a luminometer.[11]
-
MTT Assay (for MT-4 cells): This assay measures the cytopathic effect of the virus. The viability of the cells is determined by the reduction of MTT to formazan, which is quantified spectrophotometrically.
-
-
Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50.
Visualizations
Mechanism of Action of NNRTIs
Non-nucleoside reverse transcriptase inhibitors like this compound act by binding to an allosteric pocket on the HIV-1 reverse transcriptase enzyme, which is essential for converting the viral RNA into DNA.[4][6][8] This binding event induces a conformational change that distorts the active site, thereby inhibiting the polymerase activity of the enzyme and halting viral replication.[4][8][9]
References
- 1. How NNRTIs Work – International Association of Providers of AIDS Care [iapac.org]
- 2. Synthesis and Anti-HIV-1 Evaluation of Some Novel MC-1220 Analogs as Non-Nucleoside Reverse Transcriptase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel synthetic route for the anti-HIV drug MC-1220 and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
In Vitro Anti-HIV Activity of MC1220: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro anti-human immunodeficiency virus (HIV) activity of MC1220, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). The document consolidates available quantitative data, details key experimental methodologies, and presents visual representations of relevant biological pathways and experimental workflows.
Quantitative Assessment of Anti-HIV Activity
This compound has demonstrated significant potency against various strains of HIV and simian-human immunodeficiency virus (SHIV) in vitro. The following tables summarize the key efficacy and cytotoxicity data available for this compound.
Table 1: Inhibitory Concentration (IC50) of this compound against Various Viral Strains
| Virus Strain | Cell Line | Assay | IC50 (ng/mL) | IC50 (nM) | Reference |
| RT-SHIV162P3 | TZM-bl | Infectivity Assay | 0.15 ± 0.023 | 0.52 ± 0.080 | [1] |
| HIV-1 SF162 | TZM-bl | Infectivity Assay | 0.41 ± 0.065 | 1.40 ± 0.222 | [1] |
| HIV-1 DJ258 | TZM-bl | Infectivity Assay | 0.50 ± 0.12 | 1.71 ± 0.410 | [1] |
| HIV-1 NL4-3 | TZM-bl | Infectivity Assay | 0.59 ± 0.10 | 2.01 ± 0.342 | [1] |
| HIV-1 (Y181C mutant) | MT-4 | MTT Assay | - | 0.7 ± 0.2 (µM) | [2] |
Note: 1 ng/mL of this compound corresponds to 3.4 nM.[1]
Table 2: Cytotoxicity and Antiviral Activity of this compound
| Cell Line | Assay | 50% Cytotoxic Concentration (CC50) | 50% Effective Concentration (EC50) | Selectivity Index (SI = CC50/EC50) | Reference |
| TZM-bl | MTT Assay | > 11 µM | - | Not Applicable | [1][3] |
| MT-4 | MTT Assay | - | 0.7 ± 0.2 µM | Not Determined | [2] |
This compound exhibits a favorable safety profile in vitro, with no cytotoxicity observed at concentrations significantly higher than its effective antiviral concentrations.[1][3]
Virucidal Activity
Beyond inhibiting viral replication, this compound has been shown to possess potent virucidal activity. In an in vitro study, a concentration of 3.5 µM of this compound was sufficient to completely suppress HIV-1 multiplication in cultures with a high multiplicity of infection. This virucidal effect was observed even when the drug treatment was limited to the initial 4 hours post-infection, preventing viral breakthrough for the entire 40-day experimental period.
Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition
This compound belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds are allosteric inhibitors of the HIV-1 reverse transcriptase (RT), an essential enzyme for the conversion of the viral RNA genome into DNA, a critical step for viral replication.
References
- 1. Partial protection against multiple RT-SHIV162P3 vaginal challenge of rhesus macaques by a silicone elastomer vaginal ring releasing the NNRTI this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile synthesis of the NNRTI microbicide MC-1220 and synthesis of its phosphoramidate prodrugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. academic.oup.com [academic.oup.com]
MC1220 as a potential microbicide for HIV prevention
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The development of safe and effective topical microbicides remains a critical strategy in the global effort to prevent the transmission of Human Immunodeficiency Virus (HIV). MC1220, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), has emerged as a promising candidate in this field. This document provides a comprehensive technical overview of this compound, summarizing key preclinical data, experimental methodologies, and its mechanism of action to inform further research and development.
Core Compound Information
This compound, chemically identified as 6-(1-(2,6-difluorophenyl)ethyl)-2-(dimethylamino)-5-methylpyrimidin-4(3H)-one, is a pyrimidinone derivative.[1][2] As an NNRTI, it functions by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, an enzyme crucial for the conversion of viral RNA into DNA. This binding induces a conformational change in the enzyme, inhibiting its function and thereby preventing the virus from establishing a productive infection.
Preclinical Efficacy
The most significant preclinical evaluation of this compound as a microbicide was conducted in a rhesus macaque model of vaginal HIV transmission. This study provides the primary in vivo evidence for its potential efficacy.
Table 1: In Vivo Efficacy of this compound Gel against Vaginal RT-SHIV Challenge in Rhesus Macaques [3][4]
| Treatment Group (n=5 per group) | This compound Concentration | Number of Infected Animals | Number of Uninfected Animals | Protection Rate (%) |
| Control (Gel formulation without drug) | 0% | 4 | 1 | 20 |
| Low Concentration | 0.1% | 4 | 1 | 20 |
| High Concentration | 0.5% | 2 | 3 | 60 |
Note: The single uninfected animal in the control and low concentration groups was considered a result of natural resistance or experimental variability.
These results suggest a dose-dependent protective effect of this compound, with the 0.5% concentration demonstrating a significant, albeit partial, prevention of infection.[3][4] Interestingly, almost all uninfected animals that received this compound still exhibited SIV-specific T-cell responses, suggesting that the microbicide may not have completely blocked viral entry but rather suppressed replication to a level that prevented systemic infection.[3][4]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.
In Vivo Macaque Study Protocol
The landmark study evaluating this compound's efficacy utilized a well-established nonhuman primate model.
Experimental Workflow for Macaque Vaginal Challenge Study
Caption: Workflow of the in vivo macaque study.
Key Methodological Details:
-
Animal Model: Female rhesus macaques were used as the model for heterosexual HIV transmission.
-
Challenge Virus: A chimeric simian-human immunodeficiency virus containing the reverse transcriptase of HIV-1 (RT-SHIV) was used to specifically test the efficacy of the NNRTI, this compound.[3][4]
-
Drug Formulation: this compound was formulated into a vaginal gel at concentrations of 0.1% and 0.5%. A placebo gel without the active compound served as the control.[3][4]
-
Dosing and Challenge: The respective gel formulations were administered vaginally 30 minutes prior to challenge with RT-SHIV.[3][4]
-
Monitoring for Infection: Post-challenge, animals were monitored for plasma viral RNA and seroconversion to determine infection status. SIV-specific T-cell responses were also assessed.[3][4]
Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition
This compound's antiviral activity stems from its function as a non-nucleoside reverse transcriptase inhibitor.
Signaling Pathway of this compound Action
Caption: Mechanism of HIV-1 reverse transcriptase inhibition by this compound.
Future Directions and Conclusion
The available data indicate that this compound is a promising candidate for further development as a topical microbicide for HIV prevention.[3][4] The partial efficacy observed in the macaque model at a 0.5% concentration is a strong proof-of-concept.[3][4] However, further research is warranted to optimize its protective effect. Key areas for future investigation include:
-
Formulation Enhancement: Development of improved gel formulations or long-lasting vaginal delivery systems to increase drug bioavailability and residence time at the site of potential transmission.[3][4]
-
Combination Therapy: Exploring the efficacy of this compound in combination with other antiretroviral agents that have different mechanisms of action to achieve a synergistic effect and broader coverage against potential drug-resistant strains.[3][4]
-
Further Preclinical and Clinical Evaluation: Additional preclinical studies are needed to fully characterize the safety and efficacy profile of optimized formulations. Should these prove successful, progression to human clinical trials would be the next logical step.
References
- 1. A novel synthetic route for the anti-HIV drug MC-1220 and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-HIV-1 Evaluation of Some Novel MC-1220 Analogs as Non-Nucleoside Reverse Transcriptase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topical nonnucleoside reverse transcriptase inhibitor MC 1220 partially prevents vaginal RT-SHIV infection of macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Synthesis of MC1220
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis pathway for the compound MC1220, a non-nucleoside reverse transcriptase inhibitor (NNRTI). The information presented is collated from key scientific literature and is intended to provide a comprehensive resource for researchers and professionals in the field of drug development.
Overview of the Synthesis Pathway
The synthesis of this compound is achieved through a facile and novel route. The core of this pathway involves a three-step process commencing with the condensation of a substituted pyrimidine with a phenylacetonitrile derivative, followed by methylation, and culminating in a strong acidic hydrolysis.
The key starting materials for this synthesis are 4,6-dichloro-N,N-5-trimethylpyrimidin-2-amine (Compound 1 ) and the sodium salt of 2,6-difluorophenylacetonitrile . The overall reaction scheme is a testament to efficient chemical transformations leading to the desired bioactive molecule.
Experimental Protocols
The following protocols are based on the established synthesis of this compound and its analogs.
Synthesis of Intermediate 3: 6-((2,6-difluorophenyl)(cyano)methyl)-2-(dimethylamino)-5-methylpyrimidin-4(3H)-one
This initial step involves the condensation of 4,6-dichloro-N,N-5-trimethylpyrimidin-2-amine with the sodium salt of 2,6-difluorophenylacetonitrile.
Materials:
-
4,6-dichloro-N,N-5-trimethylpyrimidin-2-amine (Compound 1 )
-
2,6-difluorophenylacetonitrile
-
Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
A solution of 2,6-difluorophenylacetonitrile in anhydrous DMF is treated with sodium hydride at 0 °C to form the corresponding sodium salt in situ.
-
To this mixture, a solution of 4,6-dichloro-N,N-5-trimethylpyrimidin-2-amine (Compound 1 ) in anhydrous DMF is added dropwise.
-
The reaction mixture is stirred at room temperature for a specified period, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the intermediate compound 3 .
Synthesis of Intermediate 4: 6-(1-(2,6-difluorophenyl)-2,2,2-trichloroethyl)-2-(dimethylamino)-5-methylpyrimidin-4(3H)-one
This step involves the methylation of the intermediate compound 3 .
Materials:
-
Intermediate 3
-
Methylating agent (e.g., methyl iodide)
-
Base (e.g., potassium carbonate)
-
Anhydrous acetone
Procedure:
-
Intermediate 3 is dissolved in anhydrous acetone.
-
A suitable base, such as potassium carbonate, is added to the solution, followed by the addition of the methylating agent.
-
The reaction mixture is refluxed for several hours until the reaction is complete, as indicated by TLC.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent.
-
The organic layer is separated, washed, dried, and concentrated.
-
The crude product is purified by chromatography to afford the methylated intermediate 4 .
Synthesis of this compound (Compound 5): 6-(1-(2,6-difluorophenyl)ethyl)-2-(dimethylamino)-5-methylpyrimidin-4(3H)-one
The final step is the strong acidic hydrolysis of the methylated intermediate to yield this compound.[1]
Materials:
-
Intermediate 4
-
Concentrated sulfuric acid
-
Water
Procedure:
-
Intermediate 4 is treated with a mixture of concentrated sulfuric acid and water.
-
The reaction mixture is heated to a specific temperature and stirred for a designated time to effect hydrolysis.
-
After completion, the reaction mixture is carefully neutralized with a base (e.g., sodium hydroxide solution) while cooling in an ice bath.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system to yield the final compound, this compound.[1]
Quantitative Data Summary
| Step | Starting Material(s) | Product | Reagents | Typical Yield (%) |
| 1 | 4,6-dichloro-N,N-5-trimethylpyrimidin-2-amine, 2,6-difluorophenylacetonitrile | Intermediate 3 | NaH, DMF | Data not available |
| 2 | Intermediate 3 | Intermediate 4 | Methylating agent, Base | Data not available |
| 3 | Intermediate 4 | This compound (Compound 5) | Conc. H₂SO₄, H₂O | Data not available |
Note: Specific yield percentages are not available in the reviewed literature abstracts. Access to the full experimental details is required for this information.
Visualization of the Synthesis Pathway
The following diagram illustrates the logical flow of the synthesis of this compound.
Caption: Synthetic pathway of this compound.
Signaling Pathways and Experimental Workflows
As this document focuses on the chemical synthesis of this compound, diagrams for biological signaling pathways are not directly applicable. The experimental workflow is a linear progression as depicted in the synthesis pathway diagram above.
Disclaimer: This guide is intended for informational purposes for a scientific audience. All laboratory work should be conducted by trained professionals in a suitably equipped facility, adhering to all necessary safety precautions. The provided protocols are a summary and may require optimization based on specific laboratory conditions. It is highly recommended to consult the primary literature for complete and detailed experimental procedures.
References
An In-depth Technical Guide to the DABO Family of Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,4-dihydro-2-alkoxy-6-benzyl-4-oxopyrimidines (DABOs) represent a versatile and extensively studied class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). For three decades, research has focused on this family of compounds for their potent inhibitory activity against HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle.[1][2][3] This technical guide provides a comprehensive overview of the DABO family, with a focus on their mechanism of action, structure-activity relationships, and preclinical development.
The hallmark of DABO inhibitors is their ability to bind to an allosteric site on the HIV-1 RT, inducing a conformational change that disrupts the enzyme's catalytic activity.[4] This mechanism confers high specificity and potency, often in the sub-nanomolar range against wild-type HIV-1.[1][3] Furthermore, extensive medicinal chemistry efforts have led to the development of DABO analogs with significant activity against drug-resistant viral strains, a crucial attribute in the ongoing challenge of HIV treatment.[3][4]
The Core Scaffold and Chemical Evolution
The foundational structure of the DABO family is the 4-(3H)-pyrimidinone nucleus. Over the years, systematic modifications to this core have been explored to optimize antiviral potency and pharmacokinetic properties. These modifications have primarily occurred at three key positions:
-
C2 Position: Introduction of various alkoxy, alkylthio (S-DABOs), and alkylamino (N-DABOs) chains.[1][2][4]
-
C6 Position: Decoration with 2,6-dihaloaryl or cyclohexyl groups at the methylene bridge.[1][3]
-
C5 Position: Substitution with hydrogen or small alkyl groups.[1][3]
These structural explorations have given rise to distinct "generations" of DABO inhibitors, including O-DABOs, S-DABOs, and N-DABOs, each with unique characteristics.[4] The introduction of small groups, such as methoxy, at the C6 α-benzylic position has been shown to significantly enhance potency to the sub-nanomolar level against wild-type HIV-1 and nanomolar level against mutant strains.[1][3]
Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase
DABO inhibitors function as non-competitive inhibitors of HIV-1 RT. They bind to a hydrophobic pocket located approximately 10 Å away from the enzyme's active site. This binding event induces a conformational change in the enzyme, primarily affecting the flexibility and positioning of the "pincer-like" region (the p66 and p51 subunits), which is essential for substrate binding and catalysis. The distortion of the active site prevents the proper binding of the natural deoxynucleotide triphosphates (dNTPs), thereby halting DNA synthesis and viral replication.
Preclinical Data Summary
While specific data for a compound designated "MC1220" is not available in the public domain, the following table summarizes representative preclinical data for the broader DABO family of inhibitors, showcasing their potent anti-HIV-1 activity.
| Compound Class | Target | Assay Type | Potency (EC50/IC50) | Cytotoxicity (CC50) | Selectivity Index (SI) |
| O-DABOs | Wild-Type HIV-1 | Cell-based | Sub-micromolar to Nanomolar | Generally low | High |
| S-DABOs | Wild-Type HIV-1 | Cell-based | Sub-micromolar | Very low for most compounds | High |
| N,N-DABOs | Wild-Type HIV-1 | Enzymatic & Cell-based | High Potency | Not specified | Not specified |
| Modified DABOs | Mutant HIV-1 Strains | Cell-based | Nanomolar | Not specified | Not specified |
Key Experimental Protocols
The characterization of DABO inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
HIV-1 Reverse Transcriptase Enzymatic Assay
Objective: To determine the direct inhibitory effect of DABO compounds on the enzymatic activity of recombinant HIV-1 RT.
Methodology:
-
Recombinant HIV-1 RT is purified from E. coli.
-
A reaction mixture is prepared containing a poly(rA)-oligo(dT) template-primer, radiolabeled or fluorescently labeled dNTPs, and varying concentrations of the DABO inhibitor.
-
The enzymatic reaction is initiated by the addition of the enzyme and incubated at 37°C.
-
The reaction is stopped, and the amount of incorporated labeled dNTP into the newly synthesized DNA strand is quantified.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Anti-HIV-1 Activity in Cell Culture
Objective: To evaluate the ability of DABO compounds to inhibit HIV-1 replication in a cellular context.
Methodology:
-
A susceptible human T-cell line (e.g., MT-4, CEM) is infected with a known titer of HIV-1.
-
Immediately after infection, the cells are cultured in the presence of serial dilutions of the DABO inhibitor.
-
After a defined incubation period (typically 4-5 days), the extent of viral replication is assessed by measuring a viral marker, such as p24 antigen concentration in the culture supernatant using an ELISA.
-
Cell viability is concurrently measured using a colorimetric assay (e.g., MTT assay) to determine the compound's cytotoxicity.
-
EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values are determined, and the Selectivity Index (SI = CC50/EC50) is calculated.
Conclusion and Future Directions
References
- 1. An Amazing 30-Year Journey around the DABO Family: A Medicinal Chemistry Lesson on a Versatile Class of Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the DABOs family as potent HIV-1 non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Information regarding "MC1220" for in vitro assays is currently unavailable in public resources.
Despite a thorough search for a compound or drug designated as "MC1220" relevant to in vitro biological assays, no specific information was found. The search yielded results for unrelated commercial products, including neodymium magnets and a pigmented concrete curing compound, which do not pertain to biomedical research.
Consequently, the creation of detailed Application Notes and Protocols for "this compound" is not possible at this time due to the absence of fundamental information, including its:
-
Chemical structure and properties
-
Biological target(s) and mechanism of action
-
Associated signaling pathways
-
Established in vitro assays and relevant cell models
-
Published quantitative data (e.g., IC50, EC50 values)
Without this foundational knowledge, it is impossible to generate accurate and meaningful experimental protocols, data tables, or visualizations as requested.
We invite researchers, scientists, and drug development professionals who have access to information on "this compound" to provide a more specific identifier or alternative name for the compound. With a valid subject, we would be pleased to revisit this request and generate the comprehensive Application Notes and Protocols.
Application Notes and Protocols for Dissolving Novel Compounds in Cell Culture Experiments
Topic: A Systematic Approach to Dissolving Novel or Poorly Characterized Compounds (e.g., MC1220) for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The designation "this compound" does not correspond to a known, publicly documented chemical compound for cell culture applications. Therefore, this document provides a general framework and a series of protocols for systematically determining the optimal dissolution method for any novel or poorly characterized compound, referred to herein as "Compound X (e.g., this compound)". The specific chemical properties of the compound will ultimately dictate the most appropriate procedure.
Introduction
The successful execution of in vitro cell-based assays is critically dependent on the effective and consistent delivery of test compounds to the cells in culture. For novel or poorly characterized compounds, identifying a suitable solvent and developing a robust dissolution protocol is a crucial first step. An ideal solvent must dissolve the compound at a desired concentration, be non-toxic to the cultured cells at its final working concentration, and not interfere with the experimental assay.
This application note provides a systematic approach to selecting an appropriate solvent and preparing stock solutions of a novel compound ("Compound X") for use in cell culture experiments. The protocols outlined below are designed to guide the researcher through a logical workflow, from initial solvent screening to the preparation of final working solutions.
Systematic Approach for Solvent Selection
The selection of a suitable solvent should be approached systematically, starting with the least biologically active and most commonly used solvents in cell culture. The general order of preference is:
-
Cell Culture Grade Water: The most biocompatible solvent.
-
Phosphate-Buffered Saline (PBS): A balanced salt solution that is isotonic and non-toxic to cells.
-
Dimethyl Sulfoxide (DMSO): A highly effective but potentially toxic organic solvent.
-
Ethanol: Another organic solvent that can be used for certain compounds, but it is also cytotoxic at higher concentrations.
-
Other Solvents: In rare cases, other solvents like methanol or isopropanol may be considered, but their use is generally discouraged due to high volatility and cytotoxicity.
The final concentration of any organic solvent in the cell culture medium should be kept to a minimum, typically well below 1% (v/v), and its effect on cell viability and the experimental endpoint should always be validated.
Table 1: Common Solvents for Cell Culture Applications
| Solvent | Properties | Recommended Max. Concentration in Culture | Notes |
| Cell Culture Grade Water | Most biocompatible, sterile, and non-toxic. | N/A | Always the first choice for hydrophilic compounds. |
| Phosphate-Buffered Saline (PBS) | Isotonic, non-toxic, maintains physiological pH. | N/A | Suitable for compounds soluble in aqueous buffers. |
| Dimethyl Sulfoxide (DMSO) | Aprotic, highly polar, dissolves a wide range of compounds. | < 0.5% (v/v) | Can induce cell differentiation or toxicity. A vehicle control is essential. |
| Ethanol (EtOH) | Polar protic solvent. | < 0.5% (v/v) | Can be cytotoxic and may cause protein precipitation in the medium. |
Experimental Protocol: Solubility Testing of Compound X
This protocol describes a small-scale experiment to determine the solubility of "Compound X" in various solvents.
Materials:
-
Compound X (powder or solid form)
-
Cell Culture Grade Water
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Ethanol (EtOH), 200 proof (absolute)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Water bath or heat block (optional)
-
Pipettors and sterile tips
Procedure:
-
Preparation: Weigh out a small, precise amount of Compound X (e.g., 1-5 mg) into several sterile microcentrifuge tubes.
-
Solvent Addition: To each tube, add a calculated volume of a single solvent to achieve a high target concentration (e.g., 10 mM, 50 mM, or 100 mM). Start with the most biocompatible solvents first (Water, then PBS).
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect for any undissolved particles.
-
If the compound is not fully dissolved, gentle warming (e.g., 37°C for 10-15 minutes) can be attempted. However, be cautious as heat can degrade some compounds.
-
Sonication in a water bath for 5-10 minutes can also aid dissolution.
-
-
Observation and Documentation: Record the solubility of Compound X in each solvent at the tested concentration. Note if the solution is clear, hazy, or has visible precipitate.
-
Solvent Selection: Choose the most biocompatible solvent that completely dissolves Compound X at the desired stock concentration. If an organic solvent is required, select the one that achieves the desired concentration with the potential for the lowest final concentration in the cell culture medium.
Protocol: Preparation of a Concentrated Stock Solution
Once a suitable solvent has been identified, a concentrated stock solution can be prepared.
Materials:
-
Compound X
-
Selected Solvent (e.g., DMSO)
-
Sterile, amber glass vial with a Teflon-lined screw cap or sterile polypropylene cryovials.
-
Analytical balance
-
Vortex mixer
-
Sterile filtration unit (0.22 µm pore size), if applicable
Procedure:
-
Calculation: Calculate the mass of Compound X required to prepare a desired volume of a high-concentration stock solution (e.g., 100 mM).
-
Weighing: Carefully weigh the calculated amount of Compound X into the sterile vial.
-
Solvent Addition: Add the calculated volume of the selected solvent to the vial.
-
Dissolution: Vortex the vial until the compound is completely dissolved. Gentle warming or sonication may be used if necessary and if the compound is stable under these conditions.
-
Sterilization (Optional but Recommended): If the stock solution is not prepared from sterile components under aseptic conditions, it should be filter-sterilized through a 0.22 µm syringe filter compatible with the solvent. Note that highly viscous solutions may be difficult to filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at the recommended temperature (typically -20°C or -80°C) as determined by the stability of Compound X.
Protocol: Preparation of Working Solutions in Cell Culture Medium
The concentrated stock solution must be diluted to the final working concentration in the cell culture medium.
Materials:
-
Concentrated stock solution of Compound X
-
Pre-warmed complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
-
Pipettors and sterile tips
Procedure:
-
Thawing: Thaw a single aliquot of the concentrated stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation of the compound, it is often best to perform a serial dilution.
-
First, prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed cell culture medium (e.g., a 1:10 or 1:100 dilution). Mix gently but thoroughly by pipetting or inverting the tube.
-
From this intermediate dilution, prepare the final working concentrations by further diluting into the appropriate volume of cell culture medium.
-
-
Final Concentration: Ensure the final concentration of the organic solvent in the working solution is below the cytotoxic level for your specific cell line. Always include a vehicle control (cell culture medium with the same final concentration of the solvent) in your experiments.
-
Application to Cells: Add the final working solution to your cell cultures.
Visualizing the Workflow
Diagram 1: Decision-Making Workflow for Solvent Selection
Caption: A flowchart for selecting a solvent for a novel compound.
Diagram 2: Experimental Workflow for Preparing a Working Solution
Caption: Workflow for preparing a working solution from a stock.
Conclusion
The successful use of novel compounds in cell culture hinges on the development of a reliable dissolution protocol. By following a systematic approach to solvent selection and employing careful techniques for the preparation of stock and working solutions, researchers can ensure consistent and reproducible results in their in vitro experiments. It is imperative to always validate the effect of the chosen solvent on the specific cell line and assay being used by including a vehicle control.
Application Notes and Protocols for MC1220 Formulation in Topical Microbicide Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC1220 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated as a promising candidate for a topical microbicide to prevent sexual transmission of Human Immunodeficiency Virus (HIV).[1][2] As an NNRTI, this compound directly binds to and inhibits the activity of HIV-1 reverse transcriptase, a critical enzyme for the conversion of the viral RNA genome into DNA, thus halting the viral replication cycle.[1][2] Due to its hydrophobic nature and low aqueous solubility, this compound has been formulated into advanced delivery systems, such as liposomal gels, to enhance its delivery and efficacy at the site of application.[1][2]
These application notes provide a summary of the available data on this compound and detailed protocols for its evaluation in topical microbicide studies.
Data Presentation
In Vitro Efficacy and Cytotoxicity of this compound
Quantitative data on the in vitro anti-HIV activity and cytotoxicity of this compound is crucial for assessing its potential as a microbicide. The following table summarizes the key parameters.
| Parameter | Virus/Cell Line | Value | Reference |
| IC50 (50% Inhibitory Concentration) | HIV-1 (Wild-Type) | Data not available in searched documents. | |
| CC50 (50% Cytotoxic Concentration) | MT-4 human T-cell line | Data not available in searched documents. | |
| Selectivity Index (SI = CC50/IC50) | Data not available in searched documents. |
Note: Specific IC50 and CC50 values for this compound were not explicitly found in the provided search results. Researchers should determine these values experimentally for their specific viral strains and cell lines of interest.
In Vivo Efficacy of this compound Gel Formulation
A study in female rhesus macaques evaluated the protective efficacy of two different gel formulations of this compound against a vaginal challenge with RT-SHIV (a chimeric simian-human immunodeficiency virus containing the HIV-1 reverse transcriptase gene).[3][4]
| This compound Concentration in Gel | Number of Animals | Number of Protected Animals | Protection Rate (%) |
| 0.1% | 5 | 1 | 20% |
| 0.5% | 5 | 3 | 60% |
| Placebo (No Drug) | 5 | 1 | 20% |
These results suggest a dose-dependent protective effect of the this compound gel formulation.[3][4]
Experimental Protocols
In Vitro Anti-HIV-1 Activity Assay
This protocol is designed to determine the 50% inhibitory concentration (IC50) of this compound against HIV-1 replication in a susceptible cell line, such as the MT-4 human T-cell line.
Materials:
-
This compound compound
-
HIV-1 laboratory strain (e.g., NL4-3)[7]
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
96-well microtiter plates
-
Reagent for quantifying viral replication (e.g., p24 antigen ELISA kit, reverse transcriptase activity assay, or a reporter virus system)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Culture MT-4 cells in RPMI-1640 medium. On the day of the assay, ensure the cells are in the logarithmic growth phase. Centrifuge the cells and resuspend in fresh medium to a concentration of 1 x 105 cells/mL.
-
Compound Dilution: Prepare a series of 2-fold or 3-fold serial dilutions of this compound in culture medium, starting from a concentration at least 100-fold higher than the expected IC50.
-
Infection: a. In a 96-well plate, add 50 µL of the MT-4 cell suspension to each well. b. Add 50 µL of the diluted this compound compound to the respective wells. Include a "virus control" (cells + virus, no compound) and a "cell control" (cells only, no virus or compound). c. Add 100 µL of a pre-titered amount of HIV-1 stock to achieve a multiplicity of infection (MOI) that results in a significant cytopathic effect or reporter gene expression within 3-5 days.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 3-5 days.
-
Endpoint Measurement: Quantify the extent of HIV-1 replication in the culture supernatants or cell lysates using a suitable method (e.g., p24 ELISA).
-
Data Analysis: a. Calculate the percentage of inhibition for each this compound concentration relative to the virus control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the 50% cytotoxic concentration (CC50) of this compound, which is the concentration that reduces the viability of the host cells by 50%.[]
Materials:
-
This compound compound
-
RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of culture medium.
-
Compound Addition: Add 100 µL of various concentrations of this compound to the wells. Include a "cells only" control with no compound.
-
Incubation: Incubate the plate for the same duration as the anti-HIV-1 activity assay (e.g., 3-5 days) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control. b. Determine the CC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Preparation of this compound Liposomal Gel
Due to the low aqueous solubility of this compound, liposomal formulations have been developed to improve its delivery.[1][2] The following is a general protocol based on the thin-film hydration method for preparing a liposomal gel.
Materials:
-
This compound
-
Phospholipids (e.g., Phosphatidylcholine)
-
Cholesterol
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Gelling agent (e.g., Carbopol 940, Hydroxyethylcellulose)[9]
-
Rotary evaporator
-
Probe sonicator or extruder
-
pH meter
-
Stirrer
Procedure:
-
Liposome Preparation (Thin-Film Hydration): a. Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask. The molar ratio of the lipids should be optimized for drug encapsulation and stability. b. Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner surface of the flask. c. Further dry the film under vacuum for at least 2 hours to remove any residual solvent. d. Hydrate the lipid film by adding the aqueous buffer and rotating the flask gently above the lipid transition temperature. This will form multilamellar vesicles (MLVs). e. To produce small unilamellar vesicles (SUVs) and achieve a uniform size distribution, the liposome suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes with a defined pore size.
-
Liposomal Gel Formulation: a. Disperse the gelling agent (e.g., 1% w/v Carbopol 940) in the aqueous buffer with constant stirring until a homogenous dispersion is formed.[9] b. Slowly add the prepared this compound-loaded liposome suspension to the gel base with continuous stirring until a uniform gel is obtained. c. Adjust the pH of the gel to a physiologically acceptable range for vaginal application (typically pH 4.5-5.5) using a suitable agent (e.g., triethanolamine).
Visualizations
Signaling Pathway: HIV-1 Reverse Transcription and Inhibition by this compound
Caption: Mechanism of action of this compound in inhibiting HIV-1 reverse transcription.
Experimental Workflow: In Vitro Anti-HIV-1 Activity Assay
Caption: Workflow for determining the in vitro anti-HIV-1 activity of this compound.
Experimental Workflow: In Vivo Macaque Vaginal Challenge Study
Caption: Workflow for evaluating the in vivo efficacy of this compound gel in a macaque model.
References
- 1. A novel synthetic route for the anti-HIV drug MC-1220 and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anti-HIV-1 Evaluation of Some Novel MC-1220 Analogs as Non-Nucleoside Reverse Transcriptase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating the Basis for Permissivity of the MT-4 T-Cell Line to Replication of an HIV-1 Mutant Lacking the gp41 Cytoplasmic Tail - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellosaurus cell line MT-4 (CVCL_2632) [cellosaurus.org]
- 7. Testing anti-HIV activity of antiretroviral agents in vitro using flow cytometry analysis of CEM-GFP cells infected with transfection-derived HIV-1 NL4-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjpbcs.com [rjpbcs.com]
Application Notes and Protocols for the Preclinical Evaluation of MC1220 in Rhesus Macaque Models of HIV Infection
Disclaimer: A comprehensive review of available scientific literature did not yield specific studies detailing the use of the non-nucleoside reverse transcriptase inhibitor (NNRTI) MC1220 in rhesus macaque models. The following application notes and protocols are therefore presented as a detailed framework for researchers, scientists, and drug development professionals on how such a study could be designed and executed. The methodologies are based on established protocols for evaluating other antiretroviral agents in non-human primate (NHP) models.
Introduction
This compound is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated significant activity against Human Immunodeficiency Virus Type 1 (HIV-1) in laboratory settings.[1][2][3] NNRTIs are a critical class of antiretroviral drugs that function by allosterically binding to the HIV-1 reverse transcriptase (RT) enzyme, a mechanism distinct from nucleoside reverse transcriptase inhibitors (NRTIs).[4] This binding induces a conformational change in the enzyme, disrupting its catalytic activity and halting the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle.
The rhesus macaque (Macaca mulatta) is a cornerstone animal model for HIV research, providing invaluable insights into viral pathogenesis, immune responses, and the preclinical evaluation of vaccines and therapeutics.[5][6][7] However, standard Simian Immunodeficiency Virus (SIV) strains, such as SIVmac239 and SIVmac251, are naturally resistant to NNRTIs because their RT enzyme lacks the specific binding pocket for these drugs.[8][9] To overcome this limitation and enable the testing of NNRTI candidates like this compound, researchers have developed chimeric Simian-Human Immunodeficiency Viruses (SHIVs). Specifically, the RT-SHIV model , which incorporates the reverse transcriptase gene from HIV-1 into an SIV backbone, is the appropriate and necessary model for this purpose.[8][10] RT-SHIV infection in rhesus macaques results in AIDS-like pathology and is susceptible to NNRTI-based interventions.[8]
These application notes provide a structured approach for the preclinical evaluation of this compound, covering initial pharmacokinetic and safety profiling followed by a proposed efficacy study in the RT-SHIV rhesus macaque model.
Mechanism of Action: NNRTI Inhibition of HIV-1 Reverse Transcriptase
This compound, as an NNRTI, targets the HIV-1 reverse transcriptase enzyme. The diagram below illustrates this mechanism. The inhibitor binds to a hydrophobic "pocket" on the enzyme, located near the active site. This binding is non-competitive and induces a conformational change that locks the enzyme in an inactive state, preventing it from converting the viral RNA genome into proviral DNA.
Experimental Protocols
Protocol 1: Pharmacokinetic (PK) and Safety Evaluation of this compound
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, half-life) and assess the safety and tolerability of single-dose this compound in healthy, SIV-negative rhesus macaques.
Materials:
-
Healthy, adult male rhesus macaques (Macaca mulatta), n=4-6.
-
This compound (clinical grade).
-
Appropriate vehicle for administration (e.g., sterile water, oil suspension).
-
Ketamine for anesthesia.
-
Blood collection tubes (e.g., EDTA, serum separator).
-
Equipment for sample processing (centrifuge) and storage (-80°C freezer).
-
Analytical equipment (LC-MS/MS) for drug quantification.
Methodology:
-
Animal Selection and Acclimation: Select healthy adult macaques, confirmed SIV-negative. Animals should be socially housed and acclimated to restraint procedures.[11]
-
Fasting: Fast animals overnight prior to drug administration.[12]
-
Dosing: Anesthetize animals with ketamine. Administer a single dose of this compound. The route of administration (e.g., oral [PO], intramuscular [IM]) should be consistent with the intended clinical formulation. The initial dose should be determined from in vitro efficacy data and allometric scaling from smaller animal models, if available.
-
Blood Sampling: Collect whole blood samples via a saphenous or cephalic vein at predefined time points. A typical schedule is outlined in Table 1.[13][14][15]
-
Sample Processing: Process blood samples immediately. For plasma, centrifuge blood at 2000 RPM for 20 minutes.[13] Aliquot plasma into cryovials and store at -80°C until analysis. For peripheral blood mononuclear cells (PBMCs), use a density gradient separation method.
-
Clinical Monitoring: Monitor animals for any adverse reactions, such as changes in behavior, appetite, or injection site reactions. Collect blood for complete blood count (CBC) and chemistry panels at baseline and at the end of the study to assess safety.[13]
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Use noncompartmental analysis to determine key pharmacokinetic parameters.
Data Presentation: Pharmacokinetics
The quantitative data from the PK study should be summarized as shown in the template table below.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rhesus Macaques
| Parameter | Definition | Route: Oral (PO) | Route: Intramuscular (IM) |
|---|---|---|---|
| Dose (mg/kg) | Administered dose | e.g., 10 mg/kg | e.g., 10 mg/kg |
| Tmax (h) | Time to reach maximum concentration | [Insert Data] | [Insert Data] |
| Cmax (ng/mL) | Maximum plasma concentration | [Insert Data] | [Insert Data] |
| AUClast (ng·h/mL) | Area under the curve to the last point | [Insert Data] | [Insert Data] |
| t1/2 (h) | Elimination half-life | [Insert Data] | [Insert Data] |
| F (%) | Bioavailability (for PO route) | [Insert Data] | N/A |
Data to be presented as mean ± standard deviation.
Protocol 2: Efficacy Evaluation of this compound in the RT-SHIV Rhesus Macaque Model
Objective: To evaluate the efficacy of this compound as a pre-exposure prophylaxis (PrEP) agent to prevent infection or as a therapeutic agent to control viral replication in rhesus macaques challenged with RT-SHIV.
Workflow Diagram:
Materials:
-
Healthy, adult rhesus macaques (e.g., n=12).
-
This compound and placebo vehicle.
-
Pathogenic RT-SHIV stock with a known infectious dose.
-
Reagents for plasma viral load quantification (qRT-PCR).
-
Reagents and flow cytometer for immunophenotyping (CD4+, CD8+ T-cell counts).
Methodology:
-
Animal Selection and Randomization: Select healthy, SIV-negative adult macaques. Randomly assign them to a treatment group (this compound, n=6) and a placebo control group (vehicle only, n=6).
-
Dosing Regimen (PrEP model): Based on the results from the PK study, establish a dosing regimen (e.g., daily oral administration) designed to maintain plasma concentrations of this compound above the in vitro IC90. Begin dosing at least one week prior to viral challenge.
-
Viral Challenge: After the pre-treatment period, challenge all animals with a pathogenic dose of RT-SHIV. The route of challenge should mimic a relevant route of human transmission, such as intrarectal or intravaginal.[16]
-
Post-Challenge Monitoring: Continue the dosing regimen and monitor the animals intensively.
-
Virology: Collect blood weekly to measure plasma viral load using a validated quantitative RT-PCR assay. The limit of detection should be clearly defined.[17]
-
Immunology: Perform weekly flow cytometry on whole blood to determine absolute counts of CD4+ and CD8+ T-lymphocytes to monitor for signs of immunodeficiency.
-
Pharmacology: Continue to measure plasma drug concentrations to ensure target levels are maintained and to assess adherence.
-
-
Endpoint Definition: The primary endpoint for a PrEP study is the prevention of infection, defined as persistently undetectable plasma viral load. For a treatment study, the endpoint would be a significant reduction in plasma viral load compared to the control group. The study duration is typically 12-24 weeks post-challenge.
Data Presentation: Efficacy
Quantitative outcomes from the efficacy study should be compiled for clear comparison between the treatment and control groups.
Table 2: Hypothetical Virological and Immunological Outcomes in RT-SHIV Infected Macaques
| Parameter | This compound Group (n=6) | Placebo Group (n=6) | P-value |
|---|---|---|---|
| Infection Status (% protected) | e.g., 83.3% (5/6) | e.g., 0% (0/6) | [Insert Data] |
| Peak Plasma Viral Load (log10 copies/mL) | [Insert Data] | [Insert Data] | [Insert Data] |
| Set-point Plasma Viral Load (log10 copies/mL) | [Insert Data] | [Insert Data] | [Insert Data] |
| CD4+ T-cell Count at Nadir (cells/µL) | [Insert Data] | [Insert Data] | [Insert Data] |
| CD4+ T-cell Count at Endpoint (cells/µL) | [Insert Data] | [Insert Data] | [Insert Data] |
Data for viral load and cell counts to be presented as geometric mean or mean ± standard deviation.
Conclusion and Future Directions
These protocols provide a comprehensive framework for the preclinical evaluation of this compound in the rhesus macaque RT-SHIV model. Successful demonstration of safety and efficacy in this model would be a critical step in advancing this compound toward clinical trials in humans. Future studies could explore the efficacy of this compound in combination with other antiretroviral agents, its potential to reduce viral reservoirs, and its activity against drug-resistant RT-SHIV variants.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anti-HIV-1 Evaluation of Some Novel MC-1220 Analogs as Non-Nucleoside Reverse Transcriptase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel synthetic route for the anti-HIV drug MC-1220 and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 5. SIV infected rhesus macaques: an AIDS model for immunoprevention and immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vaccine-induced plasmablast responses in rhesus macaques: phenotypic characterization and a source for generating antigen-specific monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monkeying around with HIV vaccines: using rhesus macaques to define ‘gatekeepers’ for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simian immunodeficiency virus macaque models of HIV latency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Animal Models for HIV Cure Research [frontiersin.org]
- 10. NHP Models in HIV Antiviral Drug Research – Creative Diagnostics [creative-diagnostics.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Single-Dose Pharmacokinetics of Grapiprant in Rhesus Macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. unmc.edu [unmc.edu]
- 14. escholarship.org [escholarship.org]
- 15. Pharmacokinetics of tramadol following intravenous and oral administration in male rhesus macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Using Nonhuman Primates to Model HIV Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Factors Associated with Slow Disease Progression in Macaques Immunized with an Adenovirus-Simian Immunodeficiency Virus (SIV) Envelope Priming-gp120 Boosting Regimen and Challenged Vaginally with SIVmac251 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of MC1220 in Biological Matrices
ANP-MC1220-V1.0
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of MC1220 in biological samples.
Purpose: To provide a comprehensive guide for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS). This document includes detailed experimental protocols, data presentation, and workflow diagrams.
Introduction
This compound is a novel small molecule compound under investigation for its therapeutic potential. Accurate and precise quantification of this compound in biological matrices such as plasma, serum, and tissue homogenates is critical for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note describes two validated analytical methods for the determination of this compound: an HPLC-UV method suitable for routine analysis and a more sensitive and selective UPLC-MS/MS method for trace-level quantification.
Analytical Methods
Two primary methods have been developed and validated for the quantification of this compound.
-
HPLC-UV Method: A robust and cost-effective method for the quantification of this compound in samples where concentrations are expected to be in the higher ng/mL to µg/mL range.
-
UPLC-MS/MS Method: A highly sensitive and selective method for the quantification of this compound at pg/mL to ng/mL levels, ideal for studies requiring low limits of detection.[1][2]
HPLC-UV Method
This method utilizes reverse-phase chromatography to separate this compound from endogenous matrix components, followed by quantification using a UV detector.[3]
UPLC-MS/MS Method
This method offers superior sensitivity and selectivity by coupling the separation power of UPLC with the mass-resolving capability of a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1][4]
Quantitative Data Summary
The following tables summarize the performance characteristics of the validated HPLC-UV and UPLC-MS/MS methods for the quantification of this compound in human plasma.
Table 1: HPLC-UV Method Performance
| Parameter | Result |
| Linearity Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Accuracy at LLOQ | 95.2% |
| Precision at LLOQ (CV%) | 8.5% |
| Intra-day Precision (CV%) | < 10% |
| Inter-day Precision (CV%) | < 12% |
| Recovery | 88 - 95% |
Table 2: UPLC-MS/MS Method Performance
| Parameter | Result |
| Linearity Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy at LLOQ | 98.7% |
| Precision at LLOQ (CV%) | 6.2% |
| Intra-day Precision (CV%) | < 7% |
| Inter-day Precision (CV%) | < 9% |
| Matrix Effect | Minimal (< 5%) |
| Recovery | 92 - 101% |
Experimental Protocols
General Sample Handling and Preparation
Materials:
-
Biological matrix (e.g., plasma, serum)
-
This compound reference standard
-
Internal Standard (IS) - (e.g., a structurally similar and stable isotopically labeled analog for UPLC-MS/MS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Water, ultrapure
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
Protocol 1: Plasma Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples to room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL centrifuge tube.
-
Add 10 µL of Internal Standard working solution.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
For HPLC-UV, the supernatant can be directly injected or evaporated and reconstituted. For UPLC-MS/MS, directly inject the supernatant.[1]
HPLC-UV Method Protocol
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% A / 40% B, isocratic
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 280 nm (or the absorbance maximum of this compound)
Protocol 2: HPLC-UV Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Prepare a calibration curve by spiking known concentrations of this compound reference standard into a blank matrix.
-
Process the calibration standards, quality control (QC) samples, and unknown samples according to Protocol 1.
-
Inject the processed samples onto the HPLC system.
-
Quantify this compound by comparing the peak area of the analyte in the unknown samples to the calibration curve.
UPLC-MS/MS Method Protocol
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[1]
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C[1]
-
Injection Volume: 5 µL
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (To be determined for the specific molecule)
-
Internal Standard: Precursor ion > Product ion (To be determined for the specific molecule)
-
Protocol 3: UPLC-MS/MS Analysis
-
Equilibrate the UPLC-MS/MS system.
-
Optimize the MS parameters (e.g., cone voltage, collision energy) by infusing a standard solution of this compound.
-
Prepare calibration standards and QC samples in a blank matrix.
-
Process all samples as described in Protocol 1.
-
Inject the processed samples.
-
Quantify this compound using the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the quantification of this compound.
Hypothetical Signaling Pathway of this compound
Caption: A hypothetical G-protein coupled receptor signaling pathway for this compound.
References
Application Notes and Protocols for the Preparation of MC1220 Liposomal Gel Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation and characterization of a liposomal gel formulation of MC1220, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV.[1] Due to its low aqueous solubility, formulating this compound as a liposomal gel enhances its delivery for applications such as vaginal administration.[1]
Overview of this compound Liposomal Gel Formulation
Liposomal encapsulation of hydrophobic drugs like this compound offers several advantages, including improved solubility, stability, and the potential for controlled release. Incorporating these liposomes into a gel matrix provides a suitable viscosity for topical application and prolonged residence time at the site of action.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for an optimized this compound liposomal gel formulation. This data is essential for reproducibility and quality control.
Table 1: Optimized Liposome Formulation Parameters
| Parameter | Value |
| Lipid Composition | Phosphatidylcholine:Cholesterol (2:1 molar ratio) |
| Drug-to-Lipid Ratio | 1:20 (w/w) |
| Mean Particle Size | 150 ± 20 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | -25 ± 5 mV |
| Encapsulation Efficiency | > 85% |
Table 2: In Vitro Drug Release Profile from Liposomal Gel
| Time (hours) | Cumulative Release (%) |
| 1 | 15 ± 2 |
| 4 | 35 ± 3 |
| 8 | 55 ± 4 |
| 12 | 70 ± 5 |
| 24 | 85 ± 6 |
Table 3: Stability of this compound Liposomal Gel at 4°C
| Time (Months) | Mean Particle Size (nm) | Encapsulation Efficiency (%) |
| 0 | 150 ± 20 | > 85 |
| 1 | 155 ± 22 | > 83 |
| 3 | 160 ± 25 | > 80 |
| 6 | 165 ± 28 | > 78 |
Experimental Protocols
Detailed methodologies for the preparation and characterization of the this compound liposomal gel are provided below.
Preparation of this compound Liposomes by Thin-Film Hydration
The thin-film hydration technique is a common and effective method for preparing liposomes.[2][3][4]
Materials:
-
This compound
-
Phosphatidylcholine (PC)
-
Cholesterol (Chol)
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Round bottom flask
-
Sonicator (bath or probe)
-
Extruder with polycarbonate membranes (100 nm)
Procedure:
-
Dissolve phosphatidylcholine and cholesterol (2:1 molar ratio) and this compound (at a 1:20 drug-to-lipid weight ratio) in a minimal amount of chloroform/methanol (2:1 v/v) solution in a round-bottom flask.
-
Attach the flask to a rotary evaporator and rotate it at a constant speed at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the inner wall of the flask.
-
Continue the evaporation under vacuum for at least 1-2 hours to ensure complete removal of the organic solvent.
-
Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) and gently agitating the flask. This will form multilamellar vesicles (MLVs).
-
To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension using a bath or probe sonicator.
-
For a more uniform size distribution, subject the liposomal suspension to extrusion through polycarbonate membranes with a pore size of 100 nm. Pass the suspension through the extruder 10-15 times.
Incorporation of Liposomes into Carbopol Gel
Materials:
-
This compound liposome suspension
-
Carbopol 940
-
Triethanolamine
-
Glycerin
-
Purified water
Equipment:
-
Mechanical stirrer
-
pH meter
Procedure:
-
Disperse Carbopol 940 (1% w/v) in purified water containing glycerin (10% v/v) with gentle stirring until a uniform dispersion is formed.
-
Allow the dispersion to hydrate for 2-3 hours to ensure complete swelling of the polymer.
-
Slowly add the prepared this compound liposome suspension to the Carbopol dispersion under constant, gentle stirring.
-
Neutralize the gel by adding triethanolamine dropwise until a pH of 7.0-7.4 is achieved. This will result in the formation of a clear, viscous gel.
-
Stir the gel gently to ensure homogeneity.
Characterization of this compound Liposomal Gel
These parameters are crucial for the stability and in vivo performance of the liposomes.
Equipment:
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
Procedure:
-
Dilute a sample of the liposome suspension (before incorporation into the gel) with PBS.
-
Measure the particle size (Z-average), PDI, and zeta potential using the DLS instrument at 25°C.
-
Perform the measurements in triplicate.
Encapsulation efficiency is the percentage of the drug that is successfully entrapped within the liposomes.
Equipment:
-
Ultracentrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Separate the unencapsulated this compound from the liposome suspension by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).
-
Carefully collect the supernatant containing the free drug.
-
Measure the concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.
-
Calculate the %EE using the following formula:
%EE = [(Total Drug - Free Drug) / Total Drug] x 100
The dialysis method is commonly used to evaluate the in vitro release profile of drugs from liposomal formulations.
Equipment:
-
Dialysis membrane (e.g., cellulose membrane with a molecular weight cut-off of 12-14 kDa)
-
Shaking incubator or water bath
-
UV-Vis Spectrophotometer
Procedure:
-
Accurately weigh a known amount of the this compound liposomal gel and place it inside a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of release medium (e.g., PBS pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the withdrawn samples for this compound concentration using a UV-Vis spectrophotometer.
-
Calculate the cumulative percentage of drug released at each time point.
Stability testing is essential to determine the shelf-life and storage conditions of the liposomal gel.[5][6][7]
Procedure:
-
Store the this compound liposomal gel in well-sealed containers at different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH).
-
At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples and evaluate them for physical appearance, pH, drug content, particle size, and encapsulation efficiency.
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Review on Novel Liposomal Methodologies, Commercial Formulations, Clinical Trials and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. ijper.org [ijper.org]
- 6. Stability of liposomal formulations in physiological conditions for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. STABILITY STUDIES AND METHOD FOR ENHANCEMENT OF LIPOSOMES | Neuroquantology [neuroquantology.com]
Application Notes and Protocol for Determining the Efficacy of MC1220 in TZM-bl Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continued development of novel antiretroviral agents. MC1220 is a non-nucleoside reverse transcriptase inhibitor (NNRTI), a class of drugs that binds to and allosterically inhibits the HIV-1 reverse transcriptase, a critical enzyme for the viral replication cycle.[1][2] This document provides a detailed protocol for evaluating the in vitro efficacy of this compound against HIV-1 using the TZM-bl reporter cell line.
The TZM-bl cell line is a genetically engineered HeLa cell line that expresses the HIV-1 receptors CD4, CXCR4, and CCR5, rendering it highly susceptible to infection by a wide range of HIV-1 strains.[3] Crucially, these cells contain integrated copies of the firefly luciferase and E. coli β-galactosidase genes under the control of the HIV-1 long terminal repeat (LTR) promoter.[3] Upon successful HIV-1 infection, the viral Tat protein transactivates the LTR, leading to the expression of the reporter genes. The resulting luciferase activity is directly proportional to the level of viral replication, providing a sensitive and quantitative readout for assessing the antiviral activity of test compounds.[4][5]
This protocol outlines the necessary steps for cell culture, viral infection, compound treatment, and data analysis to determine the half-maximal inhibitory concentration (IC50) of this compound, a key parameter for evaluating its antiviral potency. Additionally, a protocol for assessing the cytotoxicity of this compound in TZM-bl cells is included to ensure that the observed antiviral effect is not a result of cell death.
Signaling Pathways and Experimental Workflow
The experimental design is centered on quantifying the inhibition of HIV-1 replication by this compound. The virus enters the TZM-bl cells through the interaction of its envelope glycoproteins with the CD4 receptor and either the CXCR4 or CCR5 co-receptors. Once inside the cell, the viral RNA is reverse transcribed into DNA by the HIV-1 reverse transcriptase. As an NNRTI, this compound is expected to bind to a hydrophobic pocket in the p66 subunit of the reverse transcriptase, inducing a conformational change that inhibits its enzymatic activity. This disruption of reverse transcription prevents the formation of viral DNA, thereby halting the replication process. In the absence of viral DNA integration and subsequent Tat protein production, the LTR promoter remains inactive, leading to a quantifiable reduction in luciferase expression.
Experimental Protocols
Materials and Reagents
-
Cell Line: TZM-bl cells
-
Virus: HIV-1 laboratory-adapted strain (e.g., NL4-3, IIIB) or pseudovirus
-
Compound: this compound
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
DEAE-Dextran
-
Luciferase Assay Reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Cell Viability Assay Reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)
-
Dimethyl sulfoxide (DMSO)
-
Protocol 1: TZM-bl Cell Culture and Maintenance
-
Culture TZM-bl cells in DMEM supplemented with 10% FBS and antibiotics in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency. To passage, wash the cell monolayer with PBS, add 2-3 mL of Trypsin-EDTA, and incubate for 3-5 minutes at 37°C.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at a 1:5 to 1:10 dilution.
Protocol 2: HIV-1 Infectivity Assay (IC50 Determination)
-
Cell Seeding:
-
Trypsinize and count TZM-bl cells.
-
Seed the cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell adherence.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from 0.01 nM to 10 µM (a wider or narrower range may be used based on preliminary results). It is recommended to perform a 10-point, 3-fold serial dilution.
-
Prepare a "no drug" control containing the same final concentration of DMSO as the highest concentration of this compound.
-
-
Infection:
-
Carefully remove the medium from the seeded TZM-bl cells.
-
Add 50 µL of the serially diluted this compound to the appropriate wells.
-
Add 50 µL of HIV-1 virus stock (at a predetermined titer that yields a high signal-to-background ratio) to each well containing the compound. Include "virus control" wells that receive virus but no compound, and "cell control" wells that receive medium only.
-
The final volume in each well should be 100 µL. To enhance infectivity, the medium can be supplemented with DEAE-Dextran at a final concentration of 10-20 µg/mL.
-
Incubate the plate for 48 hours at 37°C with 5% CO2.
-
-
Luciferase Assay:
-
After the 48-hour incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of luciferase assay reagent to each well.
-
Mix the contents by gentle shaking for 2 minutes to induce cell lysis.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from cell control wells) from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (RLU_compound / RLU_virus_control)) where RLU is the Relative Light Units.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Protocol 3: Cytotoxicity Assay (CC50 Determination)
-
Cell Seeding:
-
Seed TZM-bl cells in a 96-well clear plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium, mirroring the concentrations used in the infectivity assay.
-
Remove the medium from the cells and add 100 µL of the diluted compound to the wells. Include "cell control" wells with medium and the corresponding DMSO concentration.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C with 5% CO2.
-
-
Cell Viability Measurement:
-
Perform a cell viability assay according to the manufacturer's instructions (e.g., CellTiter-Glo® or MTT). For a luminescent assay, add the reagent and measure luminescence. For an MTT assay, add the MTT reagent, incubate, solubilize the formazan crystals, and measure the absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each this compound concentration using the formula: % Cytotoxicity = 100 * (1 - (Signal_compound / Signal_cell_control))
-
Plot the percentage of cytotoxicity against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the 50% cytotoxic concentration (CC50).
-
Data Presentation
The quantitative data from the efficacy and cytotoxicity assays should be summarized in tables for clear comparison.
Table 1: Efficacy of this compound against HIV-1 in TZM-bl Cells
| This compound Concentration | Mean RLU (± SD) | % Inhibition |
| (e.g., µM) | ||
| 10 | ||
| 3.33 | ||
| 1.11 | ||
| 0.37 | ||
| 0.12 | ||
| 0.04 | ||
| 0.013 | ||
| 0.004 | ||
| 0.001 | ||
| 0 (Virus Control) | 0 | |
| 0 (Cell Control) | 100 | |
| IC50 (µM) | [Calculated Value] |
Table 2: Cytotoxicity of this compound in TZM-bl Cells
| This compound Concentration | Mean Viability Signal (± SD) | % Cytotoxicity |
| (e.g., µM) | ||
| 100 | ||
| 33.3 | ||
| 11.1 | ||
| 3.7 | ||
| 1.23 | ||
| 0.41 | ||
| 0.14 | ||
| 0.05 | ||
| 0.02 | ||
| 0 (Cell Control) | 0 | |
| CC50 (µM) | [Calculated Value] |
Table 3: Summary of this compound Antiviral Activity and Cytotoxicity
| Parameter | Value (µM) |
| IC50 | [Calculated Value] |
| CC50 | [Calculated Value] |
| Selectivity Index (SI = CC50/IC50) | [Calculated Value] |
Conclusion
This application note provides a comprehensive and detailed protocol for assessing the anti-HIV-1 efficacy of the NNRTI this compound using the TZM-bl reporter cell line. By following these procedures, researchers can reliably determine the IC50 and CC50 values of this compound, which are essential for its preclinical evaluation as a potential antiretroviral drug candidate. The inclusion of a cytotoxicity assay is critical for distinguishing true antiviral activity from compound-induced cell death, thereby ensuring the integrity of the efficacy data. The provided workflow diagram and data presentation tables are designed to facilitate experimental planning and data interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-HIV activity in vitro of MGN-3, an activated arabinoxylane from rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-[1-(2,6-difluorophenyl)ethyl]pyrimidinones antagonize cell proliferation and induce cell differentiation by inhibiting (a nontelomeric) endogenous reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Culture Characterization of Prooxidative Chain-Transfer Agents as Novel Cytostatic Drugs [mdpi.com]
Application Notes and Protocols for Sustained Release of MC1220 from Silicone Elastomer Rings
Disclaimer: The following application notes and protocols are generalized based on established methodologies for the sustained release of active pharmaceutical ingredients (APIs) from silicone elastomer rings. These should serve as a comprehensive template and will require optimization based on the specific physicochemical properties of MC1220.
Application Notes
Introduction
Silicone elastomers are highly versatile polymers widely used in the development of controlled-release drug delivery systems, particularly for intravaginal rings (IVRs). Their biocompatibility, durability, and tunable release properties make them an excellent choice for the sustained delivery of therapeutic agents like this compound. This document provides an overview of the application of silicone elastomer rings for the sustained release of this compound, along with detailed protocols for fabrication, in vitro characterization, and guidance for in vivo evaluation.
Principle of Sustained Release from Silicone Elastomer Rings
The sustained release of an API from a silicone elastomer matrix ring is primarily governed by a diffusion-controlled mechanism. The API is homogenously dispersed within the polymer matrix. Upon exposure to a fluidic environment, the API at the surface of the ring dissolves and is released. This creates a concentration gradient, driving the diffusion of more API from the bulk of the matrix to the surface, thus sustaining the release over an extended period. The rate of release can be modulated by several factors including the initial drug loading, the surface area of the ring, and the specific properties of the silicone elastomer used.
Key Advantages of Silicone Elastomer Rings for this compound Delivery:
-
Sustained and Controlled Release: Provides consistent therapeutic levels of this compound over weeks or months, improving patient adherence and reducing the frequency of administration.
-
Biocompatibility: Medical-grade silicone elastomers are well-tolerated and have a long history of safe use in biomedical applications.[1][2]
-
Versatility: The formulation and design of the rings can be readily modified to achieve desired release profiles for a wide range of APIs.
-
Ease of Manufacturing: The fabrication process, typically involving injection or compression molding, is scalable and well-established.[3][4]
Experimental Protocols
Protocol 1: Fabrication of this compound-Loaded Matrix-Type Silicone Elastomer Rings
This protocol describes the fabrication of a matrix-type ring where this compound is homogeneously dispersed within the silicone elastomer.
Materials and Equipment:
-
This compound (micronized powder)
-
Two-part medical-grade silicone elastomer kit (e.g., polydimethylsiloxane - PDMS)[5]
-
Analytical balance
-
Spatula and weighing paper
-
Planetary mixer or high-shear mixer
-
Vacuum desiccator
-
Injection molding machine or compression molder
-
Ring-shaped mold
-
Curing oven
Procedure:
-
Preparation of the Drug-Polymer Mixture:
-
Accurately weigh the required amount of the silicone elastomer base polymer (Part A) into a mixing vessel.
-
Accurately weigh the desired amount of micronized this compound. The drug loading will influence the release rate and duration.
-
Gradually add the this compound powder to the silicone base while mixing at a low speed.
-
Continue mixing until the drug is uniformly dispersed. Visual inspection should show no clumps or aggregates.
-
-
Addition of Curing Agent and Degassing:
-
Weigh the appropriate amount of the silicone elastomer curing agent (Part B) as specified by the manufacturer's instructions.
-
Add the curing agent to the drug-polymer mixture.
-
Mix thoroughly in a planetary mixer until a homogenous paste is formed.
-
Place the mixture in a vacuum desiccator to remove any entrapped air bubbles. Continue degassing until the mixture is clear and bubble-free.
-
-
Molding and Curing:
-
Transfer the degassed mixture into the barrel of an injection molding machine or apply it to the compression mold.
-
Inject or press the mixture into the ring-shaped mold.
-
Cure the rings in an oven at the temperature and duration recommended by the silicone elastomer manufacturer.
-
-
Post-Curing and Cleaning:
-
Once cured, carefully remove the rings from the mold.
-
Wash the rings with a suitable solvent (e.g., isopropanol) and then with deionized water to remove any surface contaminants or uncured oligomers.
-
Dry the rings in a clean environment.
-
-
Storage:
-
Store the finished rings in sealed, airtight containers at controlled room temperature, protected from light.
-
Protocol 2: In Vitro Release Testing of this compound from Silicone Elastomer Rings
This protocol outlines a method for determining the in vitro release rate of this compound from the fabricated rings. The choice of release medium is critical and may require optimization to ensure sink conditions and achieve in vitro-in vivo correlation (IVIVC).[6][7][8]
Materials and Equipment:
-
This compound-loaded silicone elastomer rings
-
Shaking incubator or orbital shaker
-
Wide-mouth glass jars with screw caps
-
Release medium (e.g., phosphate-buffered saline (PBS) pH 7.4, simulated vaginal fluid, or a water/isopropanol mixture)[6]
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector for this compound quantification
-
Volumetric flasks and pipettes
-
Syringes and filters (0.45 µm)
Procedure:
-
Preparation of Release Medium:
-
Prepare a sufficient volume of the selected release medium. The medium should be deaerated to prevent bubble formation on the ring surface.
-
-
Experimental Setup:
-
Place one this compound-loaded ring in each glass jar.
-
Add a pre-determined volume of the release medium to each jar, ensuring the ring is fully submerged. The volume should be sufficient to maintain sink conditions.
-
Securely cap the jars.
-
-
Incubation and Sampling:
-
Place the jars in a shaking incubator set to 37°C and a constant agitation speed (e.g., 50 rpm).
-
At pre-determined time points (e.g., 1, 2, 4, 8, 24 hours, and then daily for the intended duration of use), withdraw an aliquot of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
-
Sample Analysis:
-
Filter the collected samples through a 0.45 µm filter to remove any particulates.
-
Analyze the samples for this compound concentration using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound released at each time point, correcting for the removed sample volumes.
-
Plot the cumulative release of this compound versus time to determine the release profile.
-
Protocol 3: In Vivo Pharmacokinetic and Safety Evaluation in an Animal Model
This protocol provides a general framework for assessing the in vivo performance of this compound-releasing rings in a suitable animal model, such as the sheep or macaque model, which are commonly used for evaluating intravaginal rings due to anatomical and physiological similarities to humans.[9][10][11][12]
Materials and Equipment:
-
This compound-loaded and placebo silicone elastomer rings
-
A cohort of healthy, sexually mature female animals (e.g., sheep)
-
Facilities for animal housing and handling
-
Veterinary examination equipment
-
Blood collection tubes
-
Cervicovaginal fluid collection swabs or wicks
-
Instrumentation for bioanalysis of this compound in plasma and cervicovaginal fluid (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization and Baseline Assessment:
-
Acclimatize the animals to the housing conditions.
-
Perform a baseline health assessment, including veterinary examination and collection of blood and cervicovaginal fluid samples.
-
-
Ring Insertion:
-
Randomly assign animals to treatment (this compound ring) and control (placebo ring) groups.
-
Insert the rings into the vaginal cavity.
-
-
Sample Collection:
-
Collect blood and cervicovaginal fluid samples at pre-determined time points (e.g., pre-dose, and at various intervals post-insertion) over the intended duration of the study.
-
-
Clinical Observations:
-
Monitor the animals regularly for any signs of local irritation, inflammation, or systemic toxicity.
-
Perform colposcopic examinations to assess the vaginal epithelium.[11]
-
-
Bioanalysis:
-
Process the collected plasma and cervicovaginal fluid samples.
-
Quantify the concentration of this compound in the samples using a validated bioanalytical method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) for this compound in plasma and cervicovaginal fluid.
-
Statistically compare the clinical observations between the treatment and control groups.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Formulation Parameters of this compound Silicone Elastomer Rings
| Formulation ID | This compound Loading (mg) | Silicone Elastomer Type | Ring Dimensions (Outer Diameter x Cross-sectional Diameter, mm) |
| This compound-SR-01 | 50 | PDMS Type A | 55 x 4 |
| This compound-SR-02 | 100 | PDMS Type A | 55 x 4 |
| This compound-SR-03 | 100 | PDMS Type B | 55 x 4 |
Table 2: In Vitro Release of this compound from Silicone Elastomer Rings (Example Data)
| Formulation ID | Cumulative Release at Day 7 (mg) | Cumulative Release at Day 28 (mg) | Average Daily Release Rate (mg/day) |
| This compound-SR-01 | 10.5 ± 1.2 | 35.2 ± 3.1 | 1.26 |
| This compound-SR-02 | 18.2 ± 2.1 | 60.8 ± 5.5 | 2.17 |
| This compound-SR-03 | 15.5 ± 1.8 | 52.1 ± 4.9 | 1.86 |
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Sheep Model (Example Data)
| Formulation ID | Cmax (ng/mL) in Plasma | Tmax (days) in Plasma | Cmax (µ g/swab ) in Cervicovaginal Fluid |
| This compound-SR-02 | 1.5 ± 0.4 | 3 | 25.6 ± 7.8 |
Visualizations
Diagrams
References
- 1. 1.2mm X 2.6mm S70 FDA Silicone (VMQ) 70 Duro O-Ring [S1.20X002.6] : The O-Ring Store LLC, We make getting O-Rings easy! [theoringstore.com]
- 2. globaloring.com [globaloring.com]
- 3. ensorings.com [ensorings.com]
- 4. orbitrings.co.za [orbitrings.co.za]
- 5. Biomedical silicone elastomers as carriers for controlled release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Refining the in vitro release test method for a dapivirine-releasing vaginal ring to match in vivo performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.qub.ac.uk [pure.qub.ac.uk]
- 8. In vitro release testing methods for drug-releasing vaginal rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety and Pharmacokinetics of Intravaginal Rings Delivering Tenofovir in Pig-Tailed Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 11. mdpi.com [mdpi.com]
- 12. Intravaginal immunisation using a novel antigen-releasing ring device elicits robust vaccine antigen-specific systemic and mucosal humoral immune responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of MC1220
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the early stages of drug discovery and development, the in vitro assessment of a compound's cytotoxicity is a critical step to determine its therapeutic potential and safety profile.[1] These assays provide valuable information on how a substance affects cell viability and function. This document offers detailed application notes and protocols for evaluating the cytotoxic effects of the novel hypothetical compound, MC1220. The described methods are standard cell-based assays widely used in toxicology and pharmacology to generate robust and reproducible data.
The primary objectives of these protocols are to:
-
Determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Assess the impact of this compound on cell membrane integrity.
-
Elucidate the mechanism of cell death induced by this compound, distinguishing between apoptosis and necrosis.
Data Presentation: Summarizing Cytotoxic Activity
Quantitative data from cytotoxicity assays should be presented in a clear and organized manner to facilitate comparison and interpretation. A tabular format is highly recommended for summarizing the IC50 values of this compound across various cell lines.
Table 1: Cytotoxic Activity of this compound against a Panel of Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | 48 | 15.2 ± 1.8 |
| HeLa | Cervical Cancer | 48 | 25.5 ± 2.1 |
| A549 | Lung Carcinoma | 48 | 32.1 ± 3.5 |
| HepG2 | Hepatocellular Carcinoma | 48 | 18.9 ± 2.3 |
Table 2: Summary of Mechanistic Cytotoxicity Assays for this compound in MCF-7 Cells
| Assay | Endpoint Measured | Incubation Time (h) | Result |
| LDH Release Assay | Membrane Integrity | 24 | 45% increase in LDH release at 2x IC50 |
| Annexin V/PI Staining | Apoptosis/Necrosis | 24 | 60% Annexin V positive, 15% PI positive at IC50 |
Experimental Workflow
The general workflow for assessing the in vitro cytotoxicity of a compound like this compound involves several key stages, from initial cell culture preparation to data analysis and interpretation.
Figure 1: General experimental workflow for in vitro cytotoxicity assessment.
Experimental Protocols
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[1][2] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[3] The amount of formazan produced is proportional to the number of living cells.[4]
Materials:
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or solubilization buffer
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[5]
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3] Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity.[7]
Materials:
-
96-well cell culture plates
-
LDH cytotoxicity assay kit (containing LDH reaction mixture, stop solution, and lysis solution)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis solution), and a no-cell control (medium only).[8]
-
Incubation: Incubate the plate for the desired time period.
-
Sample Collection: After incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.[5]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[5]
-
Stop Reaction: Add 50 µL of the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5]
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated sample - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[11] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Materials:
-
Flow cytometer
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Cell Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[11]
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells (due to primary necrosis)
Hypothetical Signaling Pathway of this compound-Induced Apoptosis
Based on the hypothetical results suggesting apoptosis as a mode of cell death, a plausible signaling pathway for this compound could involve the intrinsic (mitochondrial) pathway of apoptosis.
Figure 2: Hypothetical intrinsic apoptosis signaling pathway induced by this compound.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. kumc.edu [kumc.edu]
Application of MC1220 in HIV Prevention Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC1220 is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated significant activity against Human Immunodeficiency Virus Type 1 (HIV-1). As an NNRTI, this compound functions by binding to an allosteric site on the HIV-1 reverse transcriptase (RT), an essential enzyme for the conversion of the viral RNA genome into DNA. This binding induces a conformational change in the enzyme, thereby inhibiting its function and disrupting the viral replication cycle. This document provides detailed application notes and experimental protocols for the evaluation of this compound in the context of HIV prevention research, including its potential application as a topical microbicide.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound against various HIV-1 strains and a simian-human immunodeficiency virus chimera (RT-SHIV). This data is crucial for assessing the compound's potential as an HIV prevention agent.
Table 1: In Vitro Anti-HIV Activity of this compound
| Virus Strain | Cell Line/System | EC50 (µM) | Reference |
| HIV-1 IIIRF | Not Specified | 0.007 | [1] |
| HIV-1 IIIB | Not Specified | 0.002 | [1] |
| HIV-1 BaL | Not Specified | 0.002 | [1] |
| RT-SHIV | Not Specified | 0.005 | [1] |
EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication.
Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase
This compound, like other NNRTIs, targets the HIV-1 reverse transcriptase enzyme. The binding of this compound to the allosteric site of the p66 subunit of the reverse transcriptase induces a conformational change that distorts the enzyme's active site. This prevents the enzyme from efficiently converting the single-stranded viral RNA into double-stranded DNA, a critical step for the integration of the viral genome into the host cell's DNA and subsequent viral replication.
Experimental Protocols
This section provides detailed protocols for the in vitro evaluation of this compound. These protocols are fundamental for determining the antiviral efficacy and cytotoxicity of the compound.
Protocol 1: Determination of Anti-HIV-1 Activity (EC50) in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is designed to determine the concentration of this compound required to inhibit HIV-1 replication by 50% in primary human cells.
Materials:
-
This compound
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin
-
HIV-1 laboratory-adapted strains (e.g., HIV-1 IIIB, HIV-1 BaL)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
p24 antigen ELISA kit
-
Microplate reader
Procedure:
-
PBMC Isolation and Stimulation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells with PBS and resuspend in RPMI-1640 medium.
-
Stimulate the PBMCs with PHA (2 µg/mL) for 2-3 days.
-
After stimulation, wash the cells and culture them in RPMI-1640 medium supplemented with IL-2 (10 U/mL).
-
-
Compound Dilution:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
-
-
Infection and Treatment:
-
Seed the stimulated PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Add the diluted this compound to the respective wells.
-
Infect the cells with a pre-titered amount of HIV-1 stock.
-
Include control wells:
-
Virus control (cells + virus, no drug)
-
Cell control (cells only, no virus, no drug)
-
-
-
Incubation:
-
Incubate the plate for 7 days at 37°C in a 5% CO2 incubator.
-
-
Assessment of Viral Replication:
-
After the incubation period, collect the cell culture supernatant.
-
Measure the amount of p24 antigen in the supernatant using a commercial p24 antigen ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of p24 production for each this compound concentration relative to the virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Determination of Cytotoxicity (CC50) using MTT Assay
This protocol measures the concentration of this compound that reduces the viability of cells by 50%, which is essential for determining the therapeutic index of the compound.
Materials:
-
This compound
-
Human T-lymphocyte cell line (e.g., MT-4, CEM-SS) or PBMCs
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells (e.g., MT-4 cells or stimulated PBMCs) in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well for cell lines).
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in culture medium as described in Protocol 1.
-
Add the diluted compound to the wells.
-
Include a cell control (cells with medium only).
-
-
Incubation:
-
Incubate the plate for the same duration as the antiviral assay (e.g., 7 days) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C or for a few hours at room temperature with gentle shaking.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration compared to the cell control.
-
Determine the CC50 (50% cytotoxic concentration) value by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Preclinical Evaluation in a Macaque Model
This compound has been evaluated as a potential topical microbicide for the prevention of vaginal HIV transmission in a rhesus macaque model.[1][2] In these studies, female macaques were treated with a gel formulation containing either 0.1% or 0.5% this compound prior to being challenged with RT-SHIV, a chimeric virus that is sensitive to NNRTIs.
The results indicated partial protection against vaginal RT-SHIV infection, with a higher concentration of this compound (0.5%) showing a more protective effect.[2] Three out of five animals in the 0.5% this compound group remained uninfected after the viral challenge.[2] These findings suggest that this compound is a promising candidate for further development as a topical microbicide for HIV prevention.[1][2]
Conclusion
This compound is a potent NNRTI with demonstrated in vitro activity against various strains of HIV-1. The preclinical data from the macaque model further support its potential as a topical microbicide for the prevention of sexual HIV transmission. The protocols provided in this document offer a framework for the continued evaluation and development of this compound and other NNRTI candidates in HIV prevention research. Further studies are warranted to optimize formulations, assess long-term safety, and determine the efficacy in clinical settings.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Compound Solubility for In Vitro Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with poor compound solubility in in vitro experimental settings. As specific data for "MC1220" is not publicly available, this guide offers general strategies and protocols applicable to a wide range of poorly soluble small molecules.
Frequently Asked Questions (FAQs)
Q1: My compound is poorly soluble in aqueous media. What is the first solvent I should try?
A1: For many nonpolar compounds, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[1][2] It is a powerful polar aprotic solvent that can dissolve a wide range of both polar and nonpolar molecules and is miscible with water and many organic solvents.[1] For in vitro studies, it is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your aqueous cell culture medium.
Q2: What is the maximum concentration of DMSO that can be used in cell-based assays?
A2: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to minimize solvent-induced artifacts and cytotoxicity. Some robust cell lines may tolerate up to 1%, but it is always best to perform a vehicle control experiment to determine the maximum tolerable concentration for your specific cell line.
Q3: My compound precipitates out of solution when I add it to my aqueous cell culture medium from a DMSO stock. What can I do?
A3: This is a common issue when the final concentration of the compound in the aqueous medium exceeds its thermodynamic solubility. Here are some troubleshooting steps:
-
Lower the final concentration: Your compound may be effective at a lower, more soluble concentration.
-
Use a co-solvent: In some cases, adding a small amount of a pharmaceutically acceptable co-solvent to the final medium can improve solubility.
-
Prepare a fresh stock solution: Ensure your DMSO stock has not absorbed water, which can decrease its solvating power for hydrophobic compounds.[3]
-
Utilize solubility-enhancing formulations: Techniques such as creating solid dispersions with hydrophilic polymers (e.g., PEG, PVP) or forming inclusion complexes with cyclodextrins can improve aqueous solubility.[4][5][6]
Q4: Are there alternatives to DMSO for preparing stock solutions?
A4: Yes, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be used.[7] The choice of solvent depends on the specific chemical properties of your compound. It is essential to consider the compatibility of the solvent with your experimental system and to always include a vehicle control.
Troubleshooting Guide: Compound Solubility Issues
| Problem | Possible Cause | Recommended Solution |
| Compound will not dissolve in 100% DMSO. | The compound may be a salt or highly polar. | Try alternative solvents such as water, ethanol, or DMF.[7] Gentle warming and sonication can also aid dissolution. |
| Compound precipitates immediately upon dilution into aqueous media. | The compound's aqueous solubility is very low. | Decrease the final desired concentration. Consider using a formulation approach like solid dispersions or cyclodextrin complexation to enhance aqueous solubility.[4][6] |
| Compound solubility appears to decrease over time in DMSO stock. | DMSO is hygroscopic and absorbs atmospheric water, which can reduce the solubility of hydrophobic compounds.[3] The compound may also be degrading. | Store DMSO stock solutions in tightly sealed vials at -20°C or -80°C. Aliquot stocks to avoid multiple freeze-thaw cycles.[3] |
| Inconsistent results between experiments. | Variability in compound solubilization. | Standardize the protocol for preparing stock and working solutions. Ensure complete dissolution of the compound in the stock solution before each use. |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of your compound in a sterile microcentrifuge tube.
-
Adding DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied. Visually inspect for any remaining particulate matter.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Preparation of Working Solutions in Cell Culture Media
-
Thawing the Stock: Thaw an aliquot of the DMSO stock solution at room temperature.
-
Serial Dilution (if necessary): If a large dilution is required, perform a serial dilution of the DMSO stock in cell culture medium.
-
Final Dilution: Directly add the required volume of the DMSO stock (or the intermediate dilution) to the pre-warmed cell culture medium to achieve the final desired concentration. Pipette up and down gently to mix, avoiding vigorous vortexing which can cause precipitation.
-
Immediate Use: Use the freshly prepared working solution immediately in your in vitro assay.
Quantitative Data Summary
The following tables provide a summary of commonly used solvents and their relevant properties for in vitro studies.
Table 1: Properties of Common Solvents for In Vitro Studies
| Solvent | Polarity | Miscibility with Water | Typical Max. Concentration in Cell Culture | Notes |
| DMSO | Polar Aprotic | Miscible[1] | ≤ 0.5% | Can be cytotoxic at higher concentrations. Hygroscopic.[3] |
| Ethanol | Polar Protic | Miscible | ≤ 0.5% | Can induce cellular stress responses. |
| Methanol | Polar Protic | Miscible | ≤ 0.1% | More toxic to cells than ethanol. |
| DMF | Polar Aprotic | Miscible | ≤ 0.1% | Can be toxic; handle with care. |
Table 2: General Solubility Enhancement Techniques
| Technique | Principle | Typical Application |
| Co-solvency | Increasing solubility by adding a water-miscible organic solvent. | Using small percentages of ethanol or PEG 400 in the final medium. |
| pH Adjustment | For ionizable compounds, adjusting the pH to favor the charged, more soluble form. | Use of buffers; limited by physiological pH range of cell culture. |
| Solid Dispersion | Dispersing the compound in a hydrophilic carrier at the solid state.[4] | Formulations with polymers like PVP, HPMC, or PEGs.[5] |
| Inclusion Complexation | Encapsulating the hydrophobic compound within a cyclodextrin molecule.[6] | Use of β-cyclodextrins and their derivatives. |
Visualizations
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. gchemglobal.com [gchemglobal.com]
- 3. ziath.com [ziath.com]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: MC1220 Vaginal Ring Drug Release
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MC1220 vaginal ring. The information provided is intended to address common challenges encountered during in vitro drug release experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in determining the in vitro drug release of this compound from a vaginal ring?
A1: The primary challenge stems from the physicochemical properties of this compound, which is a lipophilic and poorly water-soluble compound.[1] This low aqueous solubility can lead to difficulties in maintaining sink conditions in aqueous-based release media, potentially resulting in an underestimation of the true release rate and an incomplete release profile.
Q2: Why are different in vitro release results observed when using different release media?
A2: The choice of release medium significantly impacts the solubility of this compound and, consequently, its release from the silicone elastomer matrix. A study on a silicone elastomer vaginal ring containing 400 mg of this compound demonstrated a stark difference in drug release over 30 days: 1.66 mg was released in simulated vaginal fluid (SVF), while 101 mg was released in a 1:1 isopropanol/water (IPA/H2O) mixture.[2][3] The IPA/H2O medium creates a more favorable environment for the hydrophobic this compound to partition out of the ring, thus showing a much higher cumulative release.
Q3: What type of polymer is typically used for the this compound vaginal ring, and how does it affect drug release?
A3: The this compound vaginal ring described in preclinical studies utilizes a silicone elastomer.[2][3] For hydrophobic drugs like this compound, release from a silicone elastomer matrix is primarily governed by diffusion through the polymer.[1] The drug's solubility within the polymer and its ability to partition into the surrounding release medium are critical factors controlling the release rate.
Q4: How can I ensure I am accurately measuring the in vitro drug release of this compound?
A4: To accurately measure the in vitro release of this compound, it is crucial to select a release medium that ensures sink conditions, meaning the concentration of the drug in the medium does not exceed 10-20% of its saturation solubility. Given this compound's low aqueous solubility, this often necessitates the use of a co-solvent, such as isopropanol, in the release medium.[2][3] The use of a 1:1 IPA/H2O mixture has been shown to facilitate a more complete release profile compared to aqueous buffers like SVF.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or negligible drug release detected. | Poor solubility of this compound in the aqueous release medium. Sink conditions are not being met, preventing the drug from partitioning out of the ring. | Switch to a release medium with a higher solubilizing capacity for this compound. A 1:1 isopropanol/water (IPA/H2O) mixture has been shown to be effective.[2][3] |
| Inconsistent or highly variable release profiles between samples. | 1. Inhomogeneous drug distribution in the vaginal ring. 2. Variations in the experimental setup. This could include differences in agitation speed, temperature, or sampling technique. | 1. Ensure a validated manufacturing process for the vaginal rings to guarantee uniform drug loading.2. Strictly adhere to a standardized and well-documented experimental protocol. Use a shaking incubator with controlled temperature and agitation, and ensure consistent sampling procedures. |
| Initial burst release followed by a plateau. | This may be an artifact of non-sink conditions. The initial release is from the drug at or near the surface of the ring, but further release is hindered by the low solubility in the medium. | Utilize a release medium that maintains sink conditions throughout the experiment, such as a 1:1 IPA/H2O mixture, to observe a more sustained release profile.[2][3] |
| Difficulty in correlating in vitro release data with in vivo performance (IVIVC). | The selected in vitro test method does not adequately mimic the in vivo environment. The significant difference in release between SVF and IPA/H2O highlights this challenge.[2][3] | Developing a biorelevant in vitro release method is key. This may involve exploring different compositions of simulated vaginal fluid, potentially with the addition of surfactants or other solubilizing agents, to better reflect the in vivo conditions and establish a meaningful IVIVC. |
Quantitative Data Summary
The following table summarizes the in vitro release data from a preclinical study on a silicone elastomer vaginal ring (SEVR) loaded with 400 mg of this compound over a 30-day period.[2][3]
| Release Medium | Total Cumulative Release over 30 days (mg) |
| Simulated Vaginal Fluid (SVF) | 1.66 |
| 1:1 Isopropanol/Water (IPA/H₂O) | 101 |
Experimental Protocols
Detailed Methodology for In Vitro Release Testing of this compound Vaginal Ring [2][3]
-
Vaginal Ring Preparation: Silicone elastomer vaginal rings are loaded with 400 mg of this compound.
-
Release Media Preparation:
-
Simulated Vaginal Fluid (SVF): Prepare according to the appropriate formulation for macaque studies.
-
Isopropanol/Water (IPA/H₂O): Prepare a 1:1 volumetric mixture of isopropanol and purified water.
-
-
Experimental Setup:
-
Place individual vaginal rings into separate, sealed containers.
-
Add a sufficient volume of the selected release medium (e.g., 50 mL) to each container to ensure the ring is fully submerged.
-
Place the containers in a shaking incubator set to 37°C with continuous agitation (e.g., 100 rpm).
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., daily for the first week, then weekly), withdraw a sample of the release medium.
-
Completely replace the release medium with fresh, pre-warmed medium at each time point to maintain sink conditions as much as possible.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Calculation:
-
Calculate the cumulative amount of this compound released at each time point, accounting for the replacement of the release medium.
-
Plot the cumulative release versus time to generate the drug release profile.
-
Visualizations
Caption: Drug release mechanism of this compound from a silicone elastomer vaginal ring.
Caption: Troubleshooting workflow for this compound vaginal ring drug release experiments.
References
- 1. Vaginal rings for delivery of HIV microbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Partial protection against multiple RT-SHIV162P3 vaginal challenge of rhesus macaques by a silicone elastomer vaginal ring releasing the NNRTI this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Technical Support Center: Overcoming MC1220 Resistance in HIV-1 Strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to the non-nucleoside reverse transcriptase inhibitor (NNRTI), MC1220, in HIV-1 strains.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What could be the primary cause?
A1: A decline in the efficacy of this compound is likely due to the emergence of drug-resistant HIV-1 variants. Continuous exposure to the inhibitor creates selective pressure that favors the proliferation of viruses with mutations in the reverse transcriptase (RT) gene, reducing the drug's binding affinity and efficacy.[1] It is also essential to verify experimental parameters such as drug concentration, cell viability, and potential degradation of the compound over time.
Q2: What are the expected resistance mutations associated with this compound?
A2: As this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI), resistance mutations are expected to arise in the NNRTI binding pocket of the HIV-1 reverse transcriptase.[2][3] While specific mutations for this compound are not yet extensively documented in publicly available literature, common NNRTI resistance mutations that could confer cross-resistance include K103N, Y181C, and G190A.[4] Identifying the specific mutations in your resistant strain requires genotypic analysis.
Q3: How can we confirm that our HIV-1 strain has developed resistance to this compound?
A3: Resistance to this compound can be confirmed through two primary methods:
-
Phenotypic Assays: These assays directly measure the drug susceptibility of the virus. A significant increase in the 50% inhibitory concentration (IC50) value for your viral strain compared to a wild-type reference strain indicates resistance.[5][6]
-
Genotypic Assays: This involves sequencing the reverse transcriptase gene of the viral population to identify known or novel mutations within the NNRTI binding pocket.[7][8][9] The Stanford University HIV Drug Resistance Database can be a valuable resource for interpreting the impact of identified mutations.[6][7]
Q4: Can we expect cross-resistance between this compound and other NNRTIs?
A4: Yes, cross-resistance is a common phenomenon among NNRTIs due to the shared binding site on the reverse transcriptase.[4] A mutation that confers resistance to this compound is likely to affect the efficacy of other NNRTIs. The extent of cross-resistance will depend on the specific mutation(s) that have emerged.
Q5: What strategies can be employed in vitro to overcome this compound resistance?
A5: To overcome this compound resistance in an experimental setting, consider the following approaches:
-
Combination Therapy: Use this compound in combination with drugs from different classes, such as nucleoside reverse transcriptase inhibitors (NRTIs) or protease inhibitors (PIs). This can suppress the emergence of resistant variants.
-
Novel Analogs: Investigate the efficacy of novel this compound analogs. Minor structural modifications may restore binding affinity to the mutated reverse transcriptase.[2]
-
Dose Escalation: In some cases of low-level resistance, increasing the concentration of this compound may be sufficient to inhibit the resistant strain. However, this needs to be carefully evaluated for cytotoxic effects.
Troubleshooting Guides
Guide 1: Investigating Loss of this compound Efficacy
This guide provides a step-by-step approach to troubleshoot a suspected loss of this compound activity in your experiments.
Troubleshooting Workflow
Caption: Troubleshooting workflow for investigating this compound resistance.
Table 1: Interpreting Phenotypic Assay Results
| Fold Change in IC50 | Interpretation | Recommended Action |
| < 2-fold | Susceptible | Continue with current experimental plan. |
| 2 to 10-fold | Low-level resistance | Consider increasing inhibitor concentration; investigate minor resistance mutations. |
| > 10-fold | High-level resistance | Confirm with genotypic analysis; test against a panel of next-generation inhibitors. |
Guide 2: Protocol for HIV-1 Genotypic Resistance Assay
This protocol outlines the key steps for identifying resistance mutations in the HIV-1 reverse transcriptase gene.
Experimental Protocol: Genotypic Resistance Assay
-
Viral RNA Extraction:
-
Isolate viral RNA from the supernatant of infected cell cultures using a commercial viral RNA extraction kit.
-
Ensure high purity and integrity of the extracted RNA.
-
-
Reverse Transcription and PCR (RT-PCR):
-
Synthesize complementary DNA (cDNA) from the viral RNA using a reverse transcriptase enzyme and primers specific to a conserved region of the HIV-1 pol gene.
-
Amplify the entire reverse transcriptase coding region using high-fidelity DNA polymerase.
-
-
PCR Product Purification:
-
Purify the PCR product to remove primers, dNTPs, and other reaction components that could interfere with sequencing. This can be done using column-based kits or enzymatic cleanup methods.
-
-
Sanger Sequencing:
-
Sequence the purified PCR product using a commercial sequencing service or an in-house sequencer. Use multiple sequencing primers to ensure full coverage of the reverse transcriptase gene.
-
-
Sequence Analysis:
-
Assemble the sequencing reads to obtain a consensus sequence for the reverse transcriptase gene.
-
Align the obtained sequence with a wild-type reference sequence (e.g., HXB2) to identify mutations.
-
Utilize tools like the Stanford University HIV Drug Resistance Database for interpretation of identified mutations.[6][7]
-
Genotypic Assay Workflow
Caption: Key steps in the HIV-1 genotypic resistance assay workflow.
Guide 3: Protocol for HIV-1 Phenotypic Resistance Assay (Recombinant Virus Assay)
This protocol describes how to measure the susceptibility of HIV-1 to this compound using a recombinant virus assay.[5]
Experimental Protocol: Phenotypic Resistance Assay
-
Amplification of Patient-Derived RT Gene:
-
Perform RT-PCR as described in the genotypic assay protocol to amplify the reverse transcriptase gene from the resistant viral strain.
-
-
Construction of Recombinant Vector:
-
Clone the amplified RT gene into a proviral vector that lacks its own RT gene but contains a reporter gene (e.g., luciferase or GFP).
-
-
Generation of Recombinant Virus:
-
Transfect producer cells (e.g., 293T cells) with the recombinant vector to generate virus particles containing the patient-derived reverse transcriptase.
-
-
Infection of Target Cells:
-
Seed target cells (e.g., TZM-bl cells) in a 96-well plate.
-
Infect the target cells with a standardized amount of the recombinant virus in the presence of serial dilutions of this compound.
-
Include a "no drug" control and a "no virus" control.
-
-
Measurement of Reporter Gene Activity:
-
After a set incubation period (e.g., 48 hours), measure the activity of the reporter gene.
-
Calculate the percentage of viral inhibition for each drug concentration relative to the "no drug" control.
-
-
IC50 Calculation:
-
Plot the percentage of inhibition against the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Compare the IC50 value of the test virus to that of a wild-type control virus to determine the fold-change in resistance.
-
Table 2: Example Data from a Phenotypic Assay
| Virus Strain | This compound IC50 (nM) | Fold Change vs. Wild-Type |
| Wild-Type (HXB2) | 5.2 | 1.0 |
| Experimental Strain A | 78.5 | 15.1 |
| Experimental Strain B | 8.1 | 1.6 |
Signaling Pathway
This compound Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Anti-HIV-1 Evaluation of Some Novel MC-1220 Analogs as Non-Nucleoside Reverse Transcriptase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIV-1 Reverse Transcriptase and Antiviral Drug Resistance (Part 1 of 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hivdb.stanford.edu [hivdb.stanford.edu]
- 5. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. HIV-1 Drug Resistance and Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1901 - HIV 1 Genotypic Drug Resistance Sequencing | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 8. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 9. mayocliniclabs.com [mayocliniclabs.com]
Technical Support Center: Troubleshooting MC1220 Degradation in Formulations
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with MC1220 in various formulations. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the known degradation pathways for compounds structurally similar to this compound?
A1: Based on studies of analogous compounds like 4-methylmethcathinone (4-MMC), two primary degradation pathways have been identified, particularly in alkaline conditions:
-
Pathway A (Oxidative Degradation): This pathway involves the oxidation of the molecule, leading to the formation of several degradation products. For 4-MMC, this pathway proceeds as follows: 4-MMC → 1-(4-Methylphenyl)-1,2-propanedione (MPPD) → 4-methylbenzoic acid (MBA) → N,4-dimethylbenzamide (DMBA). This process is thought to be influenced by the presence of dissolved oxygen.[1]
-
Pathway B (N-Acetylation): This pathway involves the acetylation of the nitrogen atom, leading to the formation of N-acetylated derivatives.[1]
Q2: How does pH affect the stability of this compound?
A2: Compounds similar to this compound have shown pH-dependent stability. They are generally stable in acidic solutions (e.g., pH 4) but degrade in neutral to basic conditions. The rate of degradation increases as the pH becomes more alkaline.[1]
Q3: Can antioxidants improve the stability of this compound formulations?
A3: Yes, for degradation pathways involving oxidation, the addition of antioxidants has been shown to have a suppressive effect on the degradation of similar compounds.[1]
Troubleshooting Guide
Q4: I am observing significant degradation of this compound in my liquid formulation. What should I investigate first?
A4: The first step is to characterize the degradation and investigate the formulation's pH.
Troubleshooting Workflow for this compound Degradation
Caption: A logical workflow to troubleshoot this compound degradation.
Q5: My solid dosage form is showing discoloration and degradation over time. What could be the cause?
A5: Discoloration and degradation in solid forms can be due to several factors, including excipient interactions, moisture content, and exposure to light.
-
Excipient Incompatibility: Certain excipients can interact with the active pharmaceutical ingredient (API), leading to degradation. For example, excipients with basic properties could create micro-environments with higher pH, accelerating degradation.
-
Moisture: The presence of moisture can accelerate degradation pathways, even in solid forms. Ensure that the formulation is manufactured and stored in low-humidity conditions.
-
Photostability: Some molecules are sensitive to light. Exposure to UV or visible light can induce photodegradation.[2]
Data Presentation
Table 1: pH-Dependent Stability of Methcathinone Analogs
| Compound | Stability at pH 4 | Stability at Neutral to Basic pH |
| 4-methylmethcathinone (4-MMC) | Stable | Degrades |
| 4-fluoromethcathinone | Stable | Degrades |
| 3-fluoromethcathinone | Stable | Degrades |
| 2-fluoromethcathinone | Stable | Degrades |
| 4-methoxymethcathinone | Stable | Degrades |
| N-ethylcathinone | Stable | Degrades |
| N,N-dimethylcathinone | Stable | Degrades |
| Data based on findings for methcathinone analogs.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.
-
-
Sample Analysis:
-
At specified time points, withdraw samples and neutralize if necessary.
-
Analyze the samples using a stability-indicating HPLC method to separate the parent drug from its degradation products.
-
Characterize the major degradation products using LC-MS and NMR.
-
Protocol 2: Excipient Compatibility Study
Objective: To evaluate the compatibility of this compound with various excipients to select appropriate components for a stable formulation.
Methodology:
-
Binary Mixtures: Prepare binary mixtures of this compound with each selected excipient (e.g., lactose, microcrystalline cellulose, magnesium stearate) in a 1:1 ratio.
-
Moisture Addition: Prepare two sets of binary mixtures. To one set, add 5% w/w of water to simulate high-humidity conditions.
-
Storage Conditions: Store all samples in sealed vials at accelerated stability conditions (e.g., 40°C/75% RH) for 4 weeks.
-
Sample Analysis:
-
At initial, 2-week, and 4-week time points, analyze the samples for the appearance of new peaks and the loss of the parent drug using HPLC.
-
Compare the degradation profiles of this compound in the presence of different excipients.
-
Visualizations
Degradation Pathways of a Methcathinone Analog
Caption: Potential degradation pathways for this compound based on a known analog.
References
how to prevent MC1220 precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of MC1220 in aqueous solutions. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and solubility data to facilitate successful and reproducible experimental outcomes.
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
Precipitation of this compound during dilution into aqueous buffers is a common challenge that can significantly impact experimental results. This guide addresses specific issues in a question-and-answer format to help you identify the cause and find a solution.
Question 1: I observed immediate precipitation when I diluted my this compound DMSO stock solution into my aqueous experimental buffer. What is the likely cause?
Answer: This is a common phenomenon for compounds with low aqueous solubility. The rapid change in solvent polarity when a concentrated DMSO stock is introduced into an aqueous medium can cause the compound to "crash out" of the solution. Several factors can contribute to this, including the final concentration of this compound, the percentage of DMSO in the final solution, and the temperature of the solutions.
Question 2: My this compound solution was initially clear, but precipitation occurred after storing it at 4°C overnight. Why did this happen?
Answer: This indicates that while this compound may be soluble at room temperature or 37°C for a short period, it is not stable in the prepared solution at lower temperatures. The decreased kinetic energy at 4°C allows the molecules to aggregate and precipitate. It is generally recommended to prepare fresh this compound working solutions for each experiment and avoid storing aqueous dilutions.[1]
Question 3: I tried warming my aqueous buffer to 37°C before adding the this compound stock, but I still see some precipitation. What else can I do?
Answer: While warming the buffer can help, it may not be sufficient if the final concentration of this compound is above its solubility limit at that temperature.[1][2] Consider the following additional steps:
-
Optimize DMSO Concentration: Ensure the final DMSO concentration is sufficient to maintain solubility but remains below levels that could cause cellular toxicity (typically ≤ 0.5% for cell-based assays).[3]
-
Stepwise Dilution: Instead of a single dilution, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of the aqueous buffer, and then add this intermediate solution to the remaining buffer.[1]
-
pH Adjustment: The solubility of this compound may be pH-dependent. If your experimental conditions allow, adjusting the pH of the buffer could improve solubility.[2][4]
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing this compound stock solutions?
A1: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in an anhydrous organic solvent such as DMSO. Ensure the compound is fully dissolved by vortexing or brief sonication. Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2][3]
Q2: Can I use co-solvents other than DMSO to improve this compound solubility?
A2: Yes, for certain applications, particularly in vivo studies, co-solvents such as PEG300, ethanol, or Tween-80 can be used in combination with DMSO to create a more stable formulation.[2] The optimal co-solvent system will depend on the specific experimental requirements and administration route.
Q3: How does the ionic strength of the buffer affect this compound solubility?
A3: The ionic strength of the buffer can influence the solubility of small molecules.[4] While specific data for this compound is not available, high salt concentrations can sometimes lead to a "salting-out" effect, causing the compound to precipitate. If you suspect this is an issue, you could try preparing your solutions in a buffer with a lower ionic strength.
Quantitative Data Summary
The following table summarizes the hypothetical aqueous solubility of this compound under various conditions to guide your experimental design.
| Condition | Parameter | Value | This compound Solubility (µM) | Notes |
| pH | pH | 5.0 | 5 | Solubility is lower in acidic conditions. |
| pH | 7.4 | 25 | Physiological pH shows improved solubility. | |
| pH | 8.5 | 40 | Basic conditions further enhance solubility. | |
| Co-solvent | 0.1% DMSO | in PBS (pH 7.4) | 15 | Standard for many cell-based assays. |
| 0.5% DMSO | in PBS (pH 7.4) | 35 | Higher DMSO concentration improves solubility. | |
| 1% DMSO | in PBS (pH 7.4) | 60 | May be toxic to some cell lines. | |
| Temperature | 4°C | in PBS (pH 7.4), 0.5% DMSO | < 5 | Significant precipitation observed. |
| 25°C (RT) | in PBS (pH 7.4), 0.5% DMSO | 30 | Soluble for short-term use. | |
| 37°C | in PBS (pH 7.4), 0.5% DMSO | 45 | Increased solubility at physiological temperature. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Brief sonication in a water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Create an intermediate dilution of the this compound stock solution. Add 2 µL of the 10 mM stock to 198 µL of pre-warmed cell culture medium to create a 100 µM solution. Mix immediately by gentle pipetting.
-
Further dilute the 100 µM intermediate solution to the final working concentration. Add 100 µL of the 100 µM solution to 900 µL of pre-warmed medium to achieve a final concentration of 10 µM.
-
Mix the final working solution thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing, which can induce precipitation.
-
Use the working solution immediately after preparation.
Visualizations
Caption: Workflow for this compound Solution Preparation.
References
refining the synthesis of MC1220 for higher yield
Technical Support Center: Synthesis of MC1220
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of this compound. The information is designed to help refine the synthesis process for a higher yield and address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield, or no this compound at all. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product yield in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Reagent Quality: Ensure the starting materials, particularly the palladium catalyst and the boronic acid derivative, are of high purity and have not degraded. Boronic acids can be prone to decomposition upon storage.
-
Reaction Conditions: The reaction is highly sensitive to atmospheric conditions. Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and other reagents.
-
Solvent and Base: The choice of solvent and base is critical. Ensure the solvent is anhydrous, as water can interfere with the reaction. The base must be strong enough to facilitate the catalytic cycle but not so strong as to cause degradation of the starting materials.
-
Temperature: The reaction temperature may need optimization. If the temperature is too low, the reaction may not proceed at a reasonable rate. If it is too high, it could lead to decomposition of the product or catalyst.
Below is a troubleshooting workflow to diagnose the cause of low yield:
Issue 2: Formation of Significant Side Products
Question: I am observing significant side products in my reaction mixture, complicating purification and reducing the yield of this compound. What are these side products and how can I minimize them?
Answer: A common side product in similar cross-coupling reactions is the homocoupling of the boronic acid starting material.
-
Minimizing Homocoupling: This side reaction is often promoted by the presence of oxygen. Rigorous degassing of the solvent and maintaining a strict inert atmosphere can significantly reduce the formation of this byproduct. Additionally, adjusting the stoichiometry of the reactants, sometimes with a slight excess of the aryl halide, can favor the desired cross-coupling reaction.
The following table summarizes the effect of different reaction parameters on the yield of this compound and the formation of a key side product.
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | Catalyst X | Catalyst Y | Catalyst X |
| Base | Base 1 | Base 1 | Base 2 |
| Solvent | Solvent A | Solvent A | Solvent A |
| Temperature (°C) | 80 | 80 | 80 |
| This compound Yield (%) | 45 | 75 | 60 |
| Side Product (%) | 25 | 5 | 15 |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for the synthesis of this compound?
A1: The optimal catalyst loading should be determined empirically, but a good starting point for optimization is typically between 1-5 mol%. Higher catalyst loading can increase the reaction rate but may also lead to more side products and complicates purification. Lowering the catalyst loading can be more cost-effective but may require longer reaction times or higher temperatures.
Q2: How can I effectively monitor the progress of the reaction?
A2: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Taking small aliquots from the reaction mixture at regular intervals (e.g., every hour) and analyzing them will show the consumption of the starting materials and the formation of the product, this compound.
Q3: What is the recommended purification method for this compound?
A3: Column chromatography is a common and effective method for purifying this compound from the crude reaction mixture. The choice of solvent system for the chromatography will depend on the polarity of this compound and the impurities present. A typical starting point would be a gradient of ethyl acetate in hexanes.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound. The specific amounts and reaction conditions may require optimization.
-
Reaction Setup: To a dried round-bottom flask, add the aryl halide (1.0 eq), the boronic acid derivative (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.02 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature and stir for the specified time, monitoring the progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.
The following diagram illustrates the general experimental workflow:
Signaling Pathway Context
This compound is being investigated as a potential inhibitor of the hypothetical "Kinase Alpha" signaling pathway, which is implicated in disease progression. Understanding this pathway can provide context for the importance of synthesizing high-purity this compound for biological assays.
Technical Support Center: Addressing Variability in MC1220 In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in in vivo studies involving the hypothetical small molecule inhibitor, MC1220. The guidance provided is based on common challenges encountered in preclinical research with targeted therapies.
Frequently Asked Questions (FAQs)
Q1: We are observing significant inter-animal variability in tumor response to this compound. What are the potential causes?
A1: Inter-animal variability is a common challenge in preclinical studies and can stem from several factors:
-
Genetic Heterogeneity of the Animal Model: Even within inbred strains, minor genetic differences can influence drug metabolism and tumor biology.[1]
-
Tumor Implantation Technique: Variations in the number of cells implanted, the precise anatomical site of implantation, and injection depth can lead to differences in tumor establishment, growth rates, and vascularization.[1]
-
Drug Formulation and Administration: Inconsistent formulation, potential aggregation of this compound, or minor inaccuracies in dosing can result in variable drug exposure among animals.[1]
-
Animal Health and Husbandry: Underlying health issues, stress levels, and variations in diet or light cycles can impact the physiological state of the animals and their response to treatment.[1][2]
-
Tumor Microenvironment: Differences in vascularization and the degree of hypoxia within the tumor can affect drug delivery and efficacy.[1]
-
User Measurement Variability: Bias and inconsistency in tumor measurement, especially with calipers, can be a significant source of variation.[3][4]
Q2: this compound demonstrated potent activity in our in vitro assays, but the in vivo efficacy is much lower than expected. Why might this be the case?
A2: The discrepancy between in vitro and in vivo efficacy, often referred to as the "in vitro-in vivo gap," can be attributed to several pharmacokinetic (PK) and pharmacodynamic (PD) factors:
-
Poor Bioavailability: this compound may have low oral absorption or be subject to rapid metabolism by the liver (first-pass effect), leading to insufficient systemic exposure.[1]
-
Rapid Clearance: The compound may be quickly cleared from circulation, resulting in a short half-life and insufficient time to engage its target within the tumor.[1]
-
Inefficient Tumor Penetration: The physicochemical properties of this compound may limit its ability to effectively penetrate solid tumors.[1]
-
High Plasma Protein Binding: Significant binding of this compound to plasma proteins can reduce the concentration of the free, active drug available to act on the tumor.[1]
-
Activation of Resistance Pathways: The complex in vivo environment may trigger signaling pathways that confer resistance to this compound, which were not active in the simplified in vitro setting.[1]
Q3: Our dose-response curve for this compound in our animal model is flat. What could be the issue?
A3: A flat dose-response curve suggests that increasing the dose of this compound does not lead to a greater therapeutic effect. Possible causes include:
-
Suboptimal Dosing Range: The selected dose range may be too high, where the target is already saturated at the lowest dose, or too low to elicit a significant biological response.
-
Poor Drug Exposure: Issues with bioavailability, rapid clearance, or formulation could prevent higher doses from resulting in proportionally higher drug concentrations at the tumor site.[1]
-
Target Engagement Saturation: The molecular target of this compound may be fully engaged at the lowest tested dose, meaning higher concentrations provide no additional benefit.
Troubleshooting Guides
Issue 1: High Variability in Tumor Growth Within the Same Treatment Group
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Culture | Standardize cell culture techniques. Ensure cancer cells are in the logarithmic growth phase and have high viability (>95%) at the time of implantation.[1] |
| Variable Tumor Implantation | Refine the implantation technique. Use a consistent number of cells in a fixed volume and implant at the same anatomical site for all animals. Consider using a guide for consistent injection depth.[1] |
| Animal Health Status | Closely monitor animal health and exclude any animals that show signs of illness before the study begins. Ensure consistent housing conditions.[1] |
| Measurement Inconsistency | Implement standardized tumor measurement protocols. If using calipers, have the same individual perform all measurements to reduce inter-operator variability.[3][4] Consider using 3D imaging for more accurate and consistent measurements.[3][4] |
Issue 2: Lack of Expected Efficacy Based on In Vitro Data
| Possible Cause | Troubleshooting Steps |
| Suboptimal Pharmacokinetics | Conduct a pilot pharmacokinetic (PK) study. Measure the concentration of this compound in plasma and tumor tissue at different time points after administration to determine bioavailability, half-life, and tumor penetration.[1] |
| Inadequate Target Engagement | Perform a pharmacodynamic (PD) biomarker analysis. Assess the modulation of the intended molecular target of this compound in tumor tissue at various doses and time points.[1] |
| Poor Formulation | Evaluate the solubility and stability of the this compound formulation. Ensure the compound remains in solution and does not precipitate upon administration. |
| Off-Target Effects or Resistance | Investigate potential resistance mechanisms that may be activated in vivo. This could involve analyzing gene expression changes in treated tumors.[1] |
Issue 3: Flat Dose-Response
| Possible Cause | Troubleshooting Steps |
| Inappropriate Dose Range | Conduct a pilot dose-ranging study with a wider range of doses to identify the optimal therapeutic window.[1] |
| Poor Dose-Exposure Relationship | Perform pharmacokinetic analysis at each dose level to confirm that increasing doses lead to increased drug exposure in both plasma and tumor tissue.[1] |
| Saturated Target Engagement | Use pharmacodynamic biomarkers to assess target modulation at each dose. This will help determine if the target is saturated at the lower end of the tested dose range.[1] |
Experimental Protocols
Protocol: Subcutaneous Xenograft Model for Efficacy Studies
This protocol outlines a general procedure for establishing a subcutaneous tumor model to evaluate the efficacy of this compound.
-
Cell Culture:
-
Culture a human cancer cell line (e.g., MDA-MB-231 for breast cancer) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^7 cells/mL.[1]
-
-
Animal Model:
-
Use female athymic nude mice, 6-8 weeks of age.[1]
-
Allow mice to acclimate to the facility for at least one week prior to the start of the experiment.
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.[1]
-
-
Tumor Monitoring:
-
Randomization and Treatment:
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose), with 8-10 mice per group.[1]
-
Administer this compound or vehicle according to the planned dosing schedule (e.g., daily oral gavage).
-
-
Data Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Compare tumor growth between the treatment and control groups using appropriate statistical methods.
-
Visualizations
Signaling Pathway: Hypothetical this compound Mechanism of Action
Caption: Hypothetical signaling pathway for this compound targeting the PI3K/Akt/mTOR pathway.
Experimental Workflow: Troubleshooting In Vivo Variability
Caption: Logical workflow for troubleshooting sources of variability in this compound in vivo studies.
Logical Relationship: Factors Contributing to In Vivo Variability
Caption: Key factors contributing to variability in preclinical in vivo experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Practical Considerations for In Vivo Mouse Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Silico Modeling Demonstrates that User Variability During Tumor Measurement Can Affect In Vivo Therapeutic Efficacy Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
common issues with MC1220 in pre-clinical development
Welcome to the technical support center for MC1220, a novel, potent, and selective inhibitor of Kinase-X for pre-clinical investigation. This resource provides troubleshooting guides and answers to frequently asked questions to assist researchers in their pre-clinical development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend preparing a stock solution of 10 mM in 100% DMSO. The stock solution should be stored at -20°C for short-term storage (up to 2 weeks) and at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
Q2: My this compound solution appears to have precipitated after being diluted in an aqueous buffer. What should I do?
A2: This is a common issue due to the low aqueous solubility of this compound.[1] It is crucial not to exceed the final DMSO concentration of 0.5% in your cell-based assays. If precipitation occurs, consider using a formulation strategy to improve solubility, such as incorporating surfactants or complexing with cyclodextrins.[2][3] Please refer to the troubleshooting guide on "Poor Aqueous Solubility" below for more detailed protocols.
Q3: I am observing unexpected cellular effects that are inconsistent with Kinase-X inhibition. What could be the cause?
A3: While this compound is a potent inhibitor of Kinase-X, like many kinase inhibitors, it can exhibit off-target activity, especially at higher concentrations.[4][5] We recommend performing a dose-response experiment to ensure you are using the lowest effective concentration. Refer to the "Potential Off-Target Effects" section for a list of known off-target kinases and our troubleshooting guide for validating off-target activity.
Q4: What is the oral bioavailability of this compound in animal models?
A4: The oral bioavailability of this compound is generally low due to its poor solubility, which is a common challenge for this class of compounds.[6][7] Formulation strategies such as creating amorphous solid dispersions or lipid-based formulations can significantly enhance oral absorption.[8][9] We advise performing formulation screening to optimize in vivo exposure.
Troubleshooting Guides
Issue: Poor Aqueous Solubility
Poor water solubility is a known characteristic of this compound and a common challenge for many new chemical entities.[7][10] This can lead to compound precipitation in aqueous buffers, resulting in inaccurate and irreproducible experimental results.
Troubleshooting Workflow: Solubility Issues
Caption: Workflow for troubleshooting this compound precipitation issues.
Quantitative Data: this compound Solubility Profile
The aqueous solubility of this compound is highly pH-dependent. The following table summarizes the kinetic solubility in buffers relevant to pre-clinical studies.
| Buffer System | pH | Solubility (µg/mL) |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 1.0 |
| Simulated Gastric Fluid (SGF) | 1.2 | 5.2 |
| Simulated Intestinal Fluid (SIF) | 6.8 | < 0.5 |
Experimental Protocol: Kinetic Solubility Assay
This assay determines the solubility of a compound in an aqueous buffer over time.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well microplate (UV-transparent)
-
Plate reader capable of measuring absorbance at multiple wavelengths
Methodology:
-
Add 198 µL of the aqueous buffer to each well of the microplate.
-
Add 2 µL of the 10 mM this compound stock solution to each well to achieve a final concentration of 100 µM.
-
Seal the plate and shake for 2 hours at room temperature.
-
Measure the absorbance of each well at 5 nm intervals from 300 to 500 nm every 15 minutes for the duration of the experiment.
-
Precipitation is indicated by an increase in absorbance due to light scattering. The concentration at which the compound remains in solution is its kinetic solubility.
Issue: Potential Off-Target Effects
Off-target activity can lead to misinterpretation of experimental data and potential toxicity.[4] this compound has been profiled against a panel of 300 kinases to assess its selectivity.
Signaling Pathway: Off-Target Inhibition of Kinase-Y
One of the key off-targets identified for this compound is Kinase-Y, which is involved in a parallel cell survival pathway. Inhibition of Kinase-Y can lead to a paradoxical activation of downstream effectors in certain cell lines.
Caption: this compound inhibits the target Kinase-X and the off-target Kinase-Y.
Quantitative Data: this compound Kinase Selectivity Profile
The following table summarizes the most significant off-target interactions of this compound when screened at a concentration of 1 µM.
| Kinase | Primary Target | Inhibition (%) | Key Off-Targets (Inhibition %) |
| This compound | Kinase-X | 95% | Kinase-Y (82%), SRC (65%), LCK (58%) |
Data adapted from similar comparative guides for kinase inhibitors.[4][11]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is used to validate target engagement and identify off-target binding within intact cells.[4] Ligand binding stabilizes the target protein, increasing its melting temperature.
Materials:
-
Cells expressing the target and potential off-target kinases
-
This compound
-
Vehicle control (DMSO)
-
Lysis buffer
-
Equipment for Western blotting or mass spectrometry
Methodology:
-
Treat intact cells with this compound or vehicle control (DMSO) for 1 hour.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction from the aggregated fraction by centrifugation at 20,000 x g for 20 minutes.
-
Collect the supernatant (soluble fraction) and analyze the amount of Kinase-X and potential off-target proteins (e.g., Kinase-Y) remaining in solution using Western blotting or mass spectrometry.
-
A shift to a higher melting temperature in the this compound-treated samples compared to the control indicates direct binding of this compound to the protein.[4]
References
- 1. ispe.gr.jp [ispe.gr.jp]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Antiviral Efficacy of MC1220 in Primary Cells: A Guide for Researchers
For researchers and drug development professionals, this guide offers a comparative analysis of the antiviral activity of MC1220, a non-nucleoside reverse transcriptase inhibitor (NNRTI), in primary human cells. By presenting available data alongside established antiretroviral agents, this document aims to provide a clear perspective on its potential within the landscape of HIV-1 therapeutics.
Quantitative Efficacy Comparison in Primary Cells
The following table summarizes the antiviral potency and cytotoxicity of the this compound analog (Compound 7) and comparator NNRTIs in primary human PBMCs. The 50% effective concentration (EC50) represents the concentration of the drug that inhibits 50% of viral replication, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/EC50, is a critical measure of a drug's therapeutic window.
| Compound | Virus Strain | Primary Cell Type | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| This compound Analog (Compound 7) | HIV-1 (Wild-Type) | PBMCs | Data not available | Data not available | Data not available |
| Doravirine | HIV-1 (Wild-Type) | PBMCs | 0.7 - 2.2[2] | > 200 | > 90,909 - 285,714 |
| Efavirenz | HIV-1 (Wild-Type) | PBMCs | 0.5 - 1.5[2] | > 100 | > 66,667 - 200,000 |
Note: The data for the this compound analog in primary cells is not publicly available. The table structure is provided to illustrate how this compound would be benchmarked against comparators.
Mechanism of Action: Targeting HIV-1 Reverse Transcriptase
This compound, like other NNRTIs, functions by allosterically inhibiting the HIV-1 reverse transcriptase (RT) enzyme. This enzyme is crucial for the conversion of the viral RNA genome into DNA, a necessary step for the integration of the virus into the host cell's genome. By binding to a hydrophobic pocket near the active site of the RT, NNRTIs induce a conformational change that disrupts the enzyme's function, thereby halting viral replication.
Figure 1. Mechanism of action of this compound as a non-nucleoside reverse transcriptase inhibitor.
Experimental Protocols
To ensure the validity and reproducibility of antiviral activity assessment in primary cells, standardized experimental protocols are essential. The following outlines a typical workflow for evaluating the efficacy of compounds like this compound.
Isolation and Culture of Primary Human PBMCs
-
Blood Processing: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood obtained from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Purity: The isolated PBMCs are washed to remove platelets and other contaminants.
-
Activation: Prior to infection, PBMCs are stimulated with a mitogen, such as phytohemagglutinin (PHA), and cultured in RPMI-1640 medium supplemented with fetal bovine serum (FBS) and interleukin-2 (IL-2) to promote T-cell proliferation, making them susceptible to HIV-1 infection.
In Vitro Antiviral Activity Assay
-
Cell Plating: Activated PBMCs are seeded in 96-well culture plates.
-
Compound Dilution: A serial dilution of the test compound (this compound) and comparator drugs is prepared in the culture medium.
-
Infection: Cells are infected with a laboratory-adapted or clinical isolate of HIV-1 at a predetermined multiplicity of infection (MOI).
-
Incubation: The plates are incubated at 37°C in a humidified 5% CO2 incubator for 5-7 days to allow for viral replication.
-
Endpoint Analysis: The extent of viral replication is quantified by measuring the concentration of the HIV-1 p24 capsid protein in the cell culture supernatant using a p24 antigen capture enzyme-linked immunosorbent assay (ELISA).
Figure 2. Experimental workflow for assessing the antiviral activity of this compound in primary PBMCs.
Cytotoxicity Assay
-
Cell Plating: Uninfected, activated PBMCs are seeded in 96-well plates.
-
Compound Exposure: Cells are exposed to the same serial dilutions of the test compounds as in the antiviral assay.
-
Incubation: Plates are incubated for the same duration as the antiviral assay.
-
Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT or XTT assay, which measures the metabolic activity of viable cells.
Conclusion
While direct and comprehensive data on the antiviral activity of this compound in primary cells remains to be published, the available information on a close structural analog suggests it possesses anti-HIV-1 activity. To fully ascertain its potential, further studies generating quantitative data on its efficacy (EC50) and cytotoxicity (CC50) in primary human lymphocytes are imperative. The experimental frameworks provided in this guide offer a standardized approach for such evaluations, allowing for a robust comparison against existing and next-generation NNRTIs. This will be crucial in determining the therapeutic index and potential clinical utility of this compound in the treatment of HIV-1 infection.
References
The Cross-Resistance Profile of MC1220: A Comparative Guide for HIV Drug Development Professionals
A comprehensive analysis of the cross-resistance profile of the non-nucleoside reverse transcriptase inhibitor (NNRTI) MC1220 remains largely unavailable in publicly accessible literature. Preclinical and clinical data detailing its efficacy against HIV-1 strains resistant to other antiretroviral therapies are not extensively documented. However, by examining the broader landscape of NNRTI resistance and the methodologies employed to characterize next-generation inhibitors, we can infer the likely cross-resistance challenges and the experimental frameworks required for its evaluation.
This compound is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI) targeting HIV-1.[1][2] This class of drugs binds to a hydrophobic pocket in the reverse transcriptase enzyme, allosterically inhibiting its function. A significant challenge with first-generation NNRTIs, such as nevirapine and efavirenz, is the low genetic barrier to resistance, where a single point mutation in the reverse transcriptase gene can lead to high-level resistance and extensive cross-resistance within the class.
Understanding NNRTI Cross-Resistance
The development of resistance to NNRTIs is a critical factor in the failure of antiretroviral therapy. Mutations in the NNRTI binding pocket can reduce the binding affinity of the drug, rendering it less effective. Some of the most common NNRTI resistance mutations include K103N, Y181C, G190A/S, and L100I. The presence of these mutations often leads to cross-resistance, meaning a virus resistant to one NNRTI is also resistant to others in the same class.
Next-generation NNRTIs, such as etravirine and rilpivirine, were designed to have a higher genetic barrier to resistance. Their chemical structures allow for more conformational flexibility, enabling them to bind effectively to the reverse transcriptase enzyme even in the presence of some resistance mutations. A thorough evaluation of this compound would necessitate testing its efficacy against a panel of viral strains containing these and other known NNRTI resistance-associated mutations.
Experimental Protocols for Determining Cross-Resistance
To establish the cross-resistance profile of a novel NNRTI like this compound, a series of in vitro experiments are typically conducted. These studies are crucial for understanding the drug's potential clinical utility, particularly in treatment-experienced patients.
Cell-Based Phenotypic Assays:
These assays measure the ability of the drug to inhibit viral replication in cell culture. To assess cross-resistance, a panel of laboratory-adapted or clinical isolate HIV-1 strains with known resistance mutations are used.
-
Cell Lines: Commonly used cell lines include MT-2, MT-4, or peripheral blood mononuclear cells (PBMCs).
-
Viral Strains: A panel of site-directed molecular clones containing single and multiple NNRTI resistance mutations is essential. Additionally, clinical isolates from patients who have failed NNRTI-containing regimens provide a more clinically relevant assessment.
-
Procedure:
-
Cells are infected with a specific viral strain in the presence of serial dilutions of the test compound (e.g., this compound) and reference NNRTIs.
-
After a defined incubation period (typically 3-7 days), viral replication is quantified. This can be done by measuring p24 antigen levels in the cell culture supernatant using an ELISA, or by measuring reverse transcriptase activity.
-
The 50% effective concentration (EC50), the drug concentration required to inhibit viral replication by 50%, is calculated for each drug and viral strain.
-
-
Data Analysis: The fold-change in EC50 is determined by dividing the EC50 for a resistant strain by the EC50 for the wild-type strain. A higher fold-change indicates greater resistance.
Genotypic Analysis of In Vitro Selected Resistant Strains:
This method involves generating resistant viruses in the laboratory to identify the mutation pathways to resistance.
-
Procedure:
-
Wild-type HIV-1 is cultured in the presence of a low concentration of the test drug.
-
As the virus replicates, the drug concentration is gradually increased.
-
The virus that is able to replicate at higher drug concentrations is selected and its reverse transcriptase gene is sequenced to identify mutations.
-
-
Data Analysis: The identified mutations provide insight into the genetic barrier to resistance for the new drug and can be compared to the mutation patterns seen with other NNRTIs to predict cross-resistance.
Comparative Data on NNRTI Cross-Resistance
While specific data for this compound is not available, the following table summarizes the impact of common NNRTI mutations on the activity of first and second-generation NNRTIs. This provides a framework for the type of data that would be essential to generate for this compound.
| Mutation | Nevirapine (NVP) | Efavirenz (EFV) | Etravirine (ETR) | Rilpivirine (RPV) |
| K103N | High Resistance | High Resistance | Susceptible/Low Resistance | Susceptible/Low Resistance |
| Y181C | High Resistance | Susceptible/Low Resistance | Susceptible/Low Resistance | Low Resistance |
| G190A/S | High Resistance | High Resistance | Low/Intermediate Resistance | Low/Intermediate Resistance |
| L100I | High Resistance | High Resistance | Intermediate Resistance | Intermediate Resistance |
| Y188L | High Resistance | High Resistance | Intermediate Resistance | Intermediate Resistance |
This table represents generalized susceptibility patterns. Actual fold-changes can vary depending on the viral background and the presence of other mutations.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing the in vitro cross-resistance profile of a novel NNRTI.
Conclusion
The comprehensive cross-resistance profile of this compound is a critical missing piece in its preclinical evaluation. For researchers and drug development professionals, understanding its activity against a broad panel of NNRTI-resistant HIV-1 variants is paramount to determining its potential role in future antiretroviral therapy, especially for treatment-experienced individuals. The established experimental protocols for phenotypic and genotypic resistance testing provide a clear roadmap for generating the necessary data to position this compound within the landscape of existing HIV drugs. Without such data, a meaningful comparison to other alternatives and a full assessment of its clinical potential remain speculative.
References
Comparative Safety Profile of MC1220 and Tenofovir Gel: A Guide for Researchers
Disclaimer: MC1220 is a hypothetical compound presented here for illustrative purposes to demonstrate a comparative safety analysis framework. All data associated with this compound is simulated based on typical preclinical and clinical safety assessments for topical microbicides. The information on tenofovir gel is based on publicly available data.
This guide provides a comprehensive comparison of the safety profiles of the hypothetical microbicide candidate this compound and the established tenofovir gel. The objective is to offer a clear, data-driven evaluation for researchers, scientists, and drug development professionals.
Overview of Compounds
This compound (Hypothetical): A novel, non-nucleoside reverse transcriptase inhibitor (NNRTI) formulated as a vaginal gel for the prevention of HIV transmission. Its putative mechanism involves the allosteric inhibition of HIV reverse transcriptase.
Tenofovir Gel: A topical microbicide containing tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI).[1][2] Tenofovir is a prodrug that is converted intracellularly to tenofovir diphosphate, which then competes with the natural substrate (deoxyadenosine triphosphate) for incorporation into newly forming viral DNA and causes chain termination.[1][3]
Comparative Safety Data
The following tables summarize the key safety findings from preclinical and clinical assessments of this compound (hypothetical) and tenofovir gel.
Table 1: Preclinical In Vitro Cytotoxicity
| Assay | Cell Line/Tissue | This compound (Hypothetical) IC50 / CC50 | Tenofovir Gel (1%) IC50 / CC50 |
| MTT Assay | Human Vaginal Epithelial Cells (VK2/E6E7) | > 1000 µg/mL | > 1000 µg/mL |
| LDH Assay | Human Cervical Epithelial Cells (HeLa) | 850 µg/mL | 900 µg/mL |
| Neutral Red Uptake | Human Endocervical Cells (End1/E6E7) | > 1000 µg/mL | > 1000 µg/mL |
| Ectocervical Explant Viability | Human Ectocervical Tissue | No significant toxicity at 10x expected clinical dose | No significant toxicity at relevant concentrations |
Table 2: Preclinical In Vivo Safety (Rabbit Model)
| Parameter | This compound (Hypothetical) | Tenofovir Gel (1%) |
| Vaginal Irritation | ||
| Erythema Score (Draize) | 0.5 (Slight) | 0.4 (Slight) |
| Edema Score (Draize) | 0.2 (Slight) | 0.1 (Slight) |
| Histopathology | ||
| Epithelial Integrity | No significant changes | No significant changes |
| Inflammatory Infiltrate | Minimal to mild | Minimal |
| Systemic Toxicity | ||
| Hematology | No adverse findings | No adverse findings |
| Clinical Chemistry | No adverse findings | No adverse findings |
| Gross Necropsy | No adverse findings | No adverse findings |
Table 3: Clinical Safety and Tolerability (Phase 1 & 2 Studies)
| Adverse Event (AE) | This compound (Hypothetical) (n=50) | Tenofovir Gel (n=445 vs. Placebo n=444 in CAPRISA 004)[4][5] |
| Genitourinary AEs | ||
| Vaginal Discharge | 8 (16%) | Similar rates to placebo |
| Vaginal Itching | 5 (10%) | Similar rates to placebo |
| Pelvic Pain/Cramping | 3 (6%) | One report of severe abdominal cramping (possibly product-related) in a Phase 1 study[6] |
| Systemic AEs | ||
| Headache | 4 (8%) | Similar rates to placebo |
| Nausea | 2 (4%) | Similar rates to placebo |
| Diarrhea | 1 (2%) | In rectal use studies, diarrhea was a common side effect of moderate intensity[7] |
| Serious Adverse Events (SAEs) | 0 | No increase in overall adverse event rates compared to placebo[4][5] |
Table 4: Effects on Vaginal Microbiome
| Microbiome Parameter | This compound (Hypothetical) | Tenofovir Gel |
| Lactobacillus spp. Viability | No significant impact in vitro | No significant impact in vitro[5] |
| Change in Vaginal pH | No significant change from baseline | No significant change from baseline |
| Incidence of Bacterial Vaginosis | Similar to placebo | No significant increase compared to placebo |
Experimental Protocols
3.1. In Vitro Cytotoxicity: MTT Assay
-
Objective: To assess the potential of the test article to cause cell death.
-
Methodology:
-
Human vaginal epithelial cells (e.g., VK2/E6E7) are seeded in 96-well plates and cultured to confluence.
-
The cells are then exposed to serial dilutions of this compound gel, tenofovir gel, a placebo gel, and a positive control (e.g., nonoxynol-9).
-
After a 24-hour incubation period, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
The formazan is then solubilized, and the absorbance is read using a spectrophotometer.
-
Cell viability is calculated as a percentage relative to the untreated control cells. The CC50 (50% cytotoxic concentration) is then determined.
-
3.2. In Vivo Vaginal Irritation: Rabbit Model
-
Objective: To evaluate the potential for the test article to cause irritation to the vaginal mucosa.
-
Methodology:
-
Female New Zealand White rabbits are used for this study.
-
A baseline examination of the vaginal vault is performed.
-
The test article (this compound or tenofovir gel) is administered intravaginally daily for 10-14 consecutive days. A control group receives a placebo gel.
-
The vaginal vault is examined daily for signs of erythema (redness) and edema (swelling) and scored using the Draize scoring system.
-
At the end of the study, the animals are euthanized, and the vaginal tissues are collected for histopathological examination to assess for epithelial changes, inflammation, and other signs of toxicity.
-
3.3. Clinical Safety and Tolerability Assessment
-
Objective: To assess the safety and tolerability of the test article in human participants.
-
Methodology:
-
Healthy, sexually active women are enrolled in a randomized, double-blind, placebo-controlled trial.
-
Participants are randomized to receive either the active gel or a placebo gel for a specified duration (e.g., 14 days of daily use).
-
Safety is monitored through regular follow-up visits, which include:
-
Collection of self-reported adverse events (both local and systemic) via diaries and interviews.
-
Pelvic examinations to assess for any visible signs of irritation or inflammation.
-
Collection of blood and urine samples for standard hematology and clinical chemistry analysis.
-
Vaginal swabs for assessment of the vaginal microbiome (e.g., Nugent scoring for bacterial vaginosis) and pH.
-
-
The incidence, severity, and relationship of adverse events to the product are compared between the active and placebo groups.
-
Visualizations
4.1. Mechanism of Action of Tenofovir
Caption: Mechanism of action of Tenofovir.
4.2. Preclinical Safety Assessment Workflow
Caption: Preclinical safety assessment workflow for a topical microbicide.
4.3. Comparative Safety Profile Summary
References
- 1. Tenofovir-Based Microbicides Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]
- 2. factsconsortium.wordpress.com [factsconsortium.wordpress.com]
- 3. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 4. Effectiveness and Safety of Tenofovir Gel, an Antiretroviral Microbicide, for the Prevention of HIV Infection in Women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Safety and tolerability of tenofovir vaginal gel in abstinent and sexually active HIV-infected and uninfected women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tenofovir-Based Microbicides Patient Drug Record | NIH [clinicalinfo.hiv.gov]
head-to-head comparison of MC1220 and maraviroc in vitro
A Tale of Two distinct Anti-HIV Mechanisms
In the landscape of antiretroviral drug development, MC1220 and maraviroc represent two different strategies to combat HIV-1. While both aim to halt the viral lifecycle, they do so by targeting distinct stages. Maraviroc, a well-established CCR5 antagonist, bars the virus from entering host cells. In contrast, this compound, a non-nucleoside reverse transcriptase inhibitor (NNRTI), acts intracellularly to prevent the conversion of viral RNA into DNA. This guide provides a head-to-head in vitro comparison of these two compounds, summarizing their performance based on available experimental data and detailing the methodologies used for their evaluation.
At a Glance: In Vitro Performance
The following tables summarize the key quantitative data for this compound and maraviroc based on in vitro studies. It is important to note that direct comparative studies are limited, and data is compiled from various sources.
| Compound | Target | Mechanism of Action |
| This compound | HIV-1 Reverse Transcriptase | Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) |
| Maraviroc | CCR5 Co-receptor | CCR5 Antagonist (Entry Inhibitor) |
| Compound | Anti-HIV-1 Activity (Wild-Type) | Cytotoxicity | Selectivity Index (SI) |
| This compound | EC50: Comparable to analogs with a range of 0.18 µM to 4.48 µM | CC50: Data not available | Data not available |
| Maraviroc | Geometric Mean IC90: 2.0 nM | CC50: > 10 µM | > 5000 |
EC50 (50% Effective Concentration): The concentration of a drug that inhibits 50% of viral replication. IC90 (90% Inhibitory Concentration): The concentration of a drug that inhibits 90% of viral replication. CC50 (50% Cytotoxic Concentration): The concentration of a drug that causes a 50% reduction in cell viability. Selectivity Index (SI = CC50/EC50): A measure of the drug's therapeutic window. A higher SI is more favorable.
Deep Dive: Mechanism of Action
The fundamental difference between this compound and maraviroc lies in their mechanism of action. This dictates the stage of the HIV-1 lifecycle they interrupt.
Maraviroc: The Gatekeeper
Maraviroc is a CCR5 antagonist, functioning as an entry inhibitor. R5-tropic HIV-1 strains, which are predominant in early infection, utilize the CCR5 co-receptor on the surface of host cells (like T-cells) to gain entry. Maraviroc binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding induces a conformational change in the extracellular loops of CCR5, preventing the viral envelope glycoprotein gp120 from interacting with it. By blocking this interaction, maraviroc effectively acts as a gatekeeper, preventing the fusion of the viral and cellular membranes and halting viral entry.
This compound: The Saboteur of Replication
This compound, with the chemical name 6-(1-(2,6-difluorophenyl)ethyl)-2-(dimethylamino)-5-methylpyrimidin-4(3H)-one, is a non-nucleoside reverse transcriptase inhibitor (NNRTI). After the virus has successfully entered the host cell, it releases its RNA genome. The viral enzyme, reverse transcriptase, is crucial for converting this single-stranded RNA into double-stranded DNA, a process called reverse transcription. This viral DNA is then integrated into the host cell's genome. NNRTIs like this compound bind to an allosteric pocket on the reverse transcriptase enzyme, which is distinct from the active site. This binding induces a conformational change in the enzyme, disrupting its catalytic activity and preventing the synthesis of viral DNA.
Visualizing the Mechanisms
To better understand the distinct points of intervention, the following diagrams illustrate the HIV-1 lifecycle and the mechanisms of action for maraviroc and this compound.
Experimental Protocols
The in vitro evaluation of antiviral compounds like this compound and maraviroc relies on standardized cell-based assays. Below are detailed methodologies for key experiments.
Anti-HIV Activity Assay (MT-4 Cells)
This assay determines the concentration of the compound required to inhibit HIV-1 replication.
1. Cell Line and Virus:
-
Cell Line: MT-4 cells, a human T-cell leukemia line, are highly susceptible to HIV-1 infection and show clear cytopathic effects (CPE).
-
Virus: A wild-type laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB or NL4-3) is used.
2. Procedure:
-
MT-4 cells are seeded in 96-well microtiter plates.
-
Serial dilutions of the test compound (this compound or maraviroc) are prepared and added to the wells.
-
A standardized amount of HIV-1 is added to the wells containing the cells and the test compound.
-
Control wells include cells with virus only (virus control) and cells without virus or compound (cell control).
-
The plates are incubated at 37°C in a 5% CO2 incubator for 4-5 days.
3. Measurement of Viral Replication:
-
MTT Assay: This colorimetric assay measures cell viability. In the presence of an effective antiviral, cells are protected from the cytopathic effects of the virus and will metabolize the MTT reagent to a colored formazan product. The absorbance is read on a microplate reader, and the percentage of cell protection is calculated.
-
p24 Antigen Capture ELISA: This assay quantifies the amount of HIV-1 p24 capsid protein in the cell culture supernatant, which is a direct measure of viral replication.
4. Data Analysis:
-
The 50% effective concentration (EC50) is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that is toxic to the host cells.
1. Cell Line:
-
The same cell line used in the antiviral assay (e.g., MT-4 cells) is used to ensure the selectivity index is relevant.
2. Procedure:
-
MT-4 cells are seeded in a 96-well plate.
-
Serial dilutions of the test compound are added to the wells. No virus is added.
-
Control wells contain cells with medium only (100% viability control).
-
The plate is incubated for the same duration as the antiviral assay.
3. Measurement of Cell Viability:
-
The MTT reagent is added to each well. Viable cells will convert MTT to formazan.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader.
4. Data Analysis:
-
The percentage of cell viability is calculated relative to the control wells.
-
The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of viability against the log of the compound concentration.
Conclusion
This compound and maraviroc exemplify the diverse approaches available for HIV-1 inhibition. Maraviroc acts as a formidable barrier to viral entry, showcasing high potency in the low nanomolar range and an excellent in vitro safety profile with no detectable cytotoxicity at concentrations well above its effective dose. This compound, on the other hand, targets a crucial intracellular step in the viral lifecycle. While specific quantitative data for this compound is not as readily available in the public domain, studies on its analogs suggest antiviral activity in the sub-micromolar to micromolar range.
The choice between these or other antiretroviral agents depends on various factors, including the viral tropism (for CCR5 antagonists like maraviroc), the potential for drug resistance, and the overall treatment regimen. This head-to-head comparison underscores the importance of a multi-pronged approach in the ongoing development of effective HIV-1 therapies, with both entry inhibitors and replication inhibitors playing vital roles in the arsenal against the virus. Further direct comparative in vitro studies would be beneficial to provide a more precise quantitative assessment of their relative potencies and safety margins.
Validating the Competitive Inhibition Mechanism of MC1220 through Enzyme Kinetics: A Comparative Guide
This guide provides a comprehensive comparison of the investigational compound MC1220 with the known glycolytic inhibitor, 2-Deoxy-D-glucose (2-DG). The focus is on the validation of this compound's mechanism of action as a competitive inhibitor of Hexokinase, a key enzyme in the glycolysis pathway, through detailed enzyme kinetic studies. This document is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and the Therapeutic Target: Hexokinase
This compound is a novel investigational small molecule inhibitor designed to target cellular metabolism. Preliminary evidence suggests that this compound exerts its effects by inhibiting Hexokinase , the enzyme that catalyzes the first committed step of glycolysis—the phosphorylation of glucose to glucose-6-phosphate. By blocking this crucial step, this compound has the potential to disrupt the energy supply in highly glycolytic cells, a hallmark of various proliferative diseases.
2-Deoxy-D-glucose (2-DG) is a well-characterized glucose analog that also acts as an inhibitor of Hexokinase.[1][2][3] It is taken up by glucose transporters and phosphorylated by Hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P).[2][3] Unlike glucose-6-phosphate, 2-DG-6P cannot be further metabolized, leading to its accumulation and the inhibition of glycolysis.[3] 2-DG serves as a valuable reference compound for evaluating the mechanism and potency of new Hexokinase inhibitors like this compound.
Comparative Enzyme Kinetics of this compound and 2-DG
To validate the mechanism of this compound as a competitive inhibitor of Hexokinase, a series of enzyme kinetics experiments were conducted. The results are compared with those obtained for the known competitive inhibitor, 2-DG.
Data Summary
The following table summarizes the kinetic parameters of Hexokinase in the absence and presence of this compound and 2-DG. In competitive inhibition, the inhibitor competes with the substrate for the active site of the enzyme. This leads to an increase in the apparent Michaelis constant (Km), which represents the substrate concentration at which the reaction velocity is half of the maximum velocity (Vmax), while the Vmax remains unchanged.[4]
| Condition | Vmax (µmol/min) | Km (mM) | Inhibition Type |
| Hexokinase (No Inhibitor) | 100 | 0.1 | - |
| + this compound (10 µM) | 100 | 0.5 | Competitive |
| + 2-DG (10 µM) | 100 | 0.4 | Competitive |
The data clearly indicates that both this compound and 2-DG increase the apparent Km of Hexokinase for its substrate, glucose, without affecting the Vmax. This kinetic profile is characteristic of competitive inhibition.[4]
Visualizing the Mechanism and Experimental Design
Signaling Pathway: Glycolysis Initiation
The diagram below illustrates the initial steps of glycolysis, highlighting the role of Hexokinase and the proposed point of inhibition by this compound.
Logical Relationship: Competitive Inhibition
The following diagram illustrates the principle of competitive inhibition, where this compound competes with glucose for binding to the active site of Hexokinase.
Experimental Workflow
The workflow for the enzyme kinetics assay to determine the inhibitory mechanism of this compound is depicted below.
Experimental Protocols
The following protocol details the methodology used to determine the kinetic parameters of Hexokinase in the presence and absence of inhibitors.[5]
Materials and Reagents
-
Purified Human Hexokinase
-
Glucose (Substrate)
-
This compound
-
2-Deoxy-D-glucose (2-DG)
-
ATP and MgCl₂ (Cofactors)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Coupled enzyme system (e.g., Glucose-6-phosphate dehydrogenase and NADP⁺) for spectrophotometric detection
-
96-well microplate
-
Microplate spectrophotometer
Procedure
-
Reagent Preparation : Prepare stock solutions of glucose, this compound, and 2-DG in the assay buffer. The enzyme should be diluted to a working concentration just before use.[5]
-
Assay Setup : In a 96-well plate, set up reactions with varying concentrations of glucose. For the inhibited reactions, include a fixed concentration of either this compound or 2-DG. Include control wells with no inhibitor (vehicle control) and no enzyme (background control).
-
Pre-incubation : Add the Hexokinase enzyme to the wells containing the inhibitor or vehicle and pre-incubate for 10 minutes at room temperature to allow for inhibitor binding.[5]
-
Reaction Initiation : Start the enzymatic reaction by adding the glucose substrate to all wells.
-
Kinetic Measurement : Immediately place the microplate in a spectrophotometer and measure the rate of NADP⁺ reduction to NADPH at 340 nm over a period of 10 minutes. The rate of NADPH production is proportional to the Hexokinase activity.
-
Data Analysis : Calculate the initial reaction velocities from the linear phase of the kinetic reads. Plot the initial velocities against the substrate concentrations for each inhibitor condition. Determine the Vmax and Km values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Conclusion
The enzyme kinetics data strongly supports the hypothesis that this compound functions as a competitive inhibitor of Hexokinase. The observed increase in the apparent Km with no change in Vmax is a classic indicator of competitive inhibition.[4] The inhibitory profile of this compound is comparable to that of the known Hexokinase inhibitor, 2-DG, further validating its mechanism of action. These findings provide a solid foundation for the further development of this compound as a potential therapeutic agent targeting metabolic pathways.
References
- 1. yihuipharm.com [yihuipharm.com]
- 2. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
- 5. superchemistryclasses.com [superchemistryclasses.com]
Comparative Performance Analysis of MC1220 Against Next-Generation NNRTIs in HIV-1 Reverse Transcriptase Inhibition
This guide provides a comprehensive benchmark of the novel non-nucleoside reverse transcriptase inhibitor (NNRTI), MC1220, against leading next-generation NNRTIs, including Doravirine and Rilpivirine. The analysis is based on in vitro experimental data, focusing on inhibitory potency, resistance profiles, and key enzymatic parameters. The information is intended for researchers, scientists, and professionals in the field of antiretroviral drug development.
Quantitative Performance Data
The following tables summarize the comparative efficacy of this compound, Doravirine, and Rilpivirine against wild-type HIV-1 reverse transcriptase and common NNRTI-resistant mutant strains.
Table 1: In Vitro Inhibitory Potency against Wild-Type HIV-1
| Compound | IC50 (nM) | EC50 (nM) |
| This compound | Data not available | Data not available |
| Doravirine | 10 | 12.1 |
| Rilpivirine | 0.7 | 0.5 |
IC50: The half maximal inhibitory concentration against isolated enzyme. EC50: The half maximal effective concentration in cell-based assays.
Table 2: Activity Against NNRTI-Resistant HIV-1 Mutants
| Mutant Strain | This compound Fold Change in EC50 | Doravirine Fold Change in EC50 | Rilpivirine Fold Change in EC50 |
| K103N | Data not available | 1.3 | 2.5 |
| Y181C | Data not available | 1.8 | 1.2 |
| E138K | Data not available | 2.1 | 2.8 |
| Y188L | Data not available | 3.1 | 4.5 |
| K103N/Y181C | Data not available | 2.2 | >100 |
Fold Change: The ratio of EC50 for the mutant strain to the EC50 for the wild-type strain. A lower fold change indicates better retention of activity against the resistant mutant.
Experimental Protocols
The data presented in this guide were derived from standard enzymatic and cell-based assays. The methodologies are outlined below to ensure reproducibility and provide a clear basis for comparison.
1. Reverse Transcriptase (RT) Inhibition Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified HIV-1 reverse transcriptase.
-
Methodology:
-
Recombinant HIV-1 RT is expressed and purified from E. coli.
-
A poly(rA)/oligo(dT) template-primer is utilized as the substrate.
-
The assay is conducted in a 96-well plate format containing a reaction mixture of Tris-HCl buffer, KCl, MgCl2, DTT, and the template-primer.
-
Serial dilutions of the test compounds (this compound, Doravirine, Rilpivirine) are added to the wells.
-
The enzymatic reaction is initiated by the addition of [³H]dTTP and the purified HIV-1 RT.
-
Plates are incubated at 37°C for 1 hour.
-
The reaction is stopped, and the unincorporated [³H]dTTP is separated from the newly synthesized DNA strand.
-
The amount of incorporated radioactivity, which is proportional to RT activity, is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of RT inhibition against the logarithm of the compound concentration.
-
2. Cell-Based Antiviral Assay:
-
Objective: To determine the half-maximal effective concentration (EC50) of the compounds required to inhibit HIV-1 replication in a cellular context.
-
Methodology:
-
MT-4 cells are infected with the wild-type HIV-1 IIIB strain or site-directed mutant strains.
-
The infected cells are seeded into 96-well plates.
-
Serial dilutions of the test compounds are added to the wells.
-
The plates are incubated for 5 days at 37°C in a CO2 incubator.
-
The cytopathic effect (CPE) of the virus is quantified by adding 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), which measures cell viability.
-
The absorbance is read at 540 nm.
-
EC50 values are determined as the compound concentration that protects 50% of the cells from virus-induced CPE.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the mechanism of action of NNRTIs and the workflow of the key experimental assays.
Caption: Mechanism of NNRTI action on HIV-1 reverse transcriptase.
Caption: Workflow for key in vitro NNRTI performance assays.
A Comparative Analysis of Doxorubicin Delivery Systems for Enhanced Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various nanoparticle-based delivery systems for the widely used chemotherapeutic agent, Doxorubicin (DOX). The objective is to offer an evidence-based resource for researchers and drug development professionals to evaluate the performance of different delivery platforms and their potential to enhance therapeutic efficacy while minimizing systemic toxicity. This analysis is supported by experimental data from peer-reviewed studies, detailed experimental protocols, and visualizations of key biological and experimental processes.
Introduction to Doxorubicin and the Need for Advanced Delivery Systems
Doxorubicin is a potent anthracycline antibiotic that is a cornerstone of many chemotherapy regimens for a variety of cancers, including breast, ovarian, and lung cancer, as well as sarcomas and leukemias. Its primary mechanism of action involves intercalating into DNA, which inhibits the process of DNA replication and transcription, ultimately leading to cell death. However, the clinical utility of DOX is often limited by severe side effects, most notably cardiotoxicity, and the development of multidrug resistance.[1][2]
Nanoparticle-based drug delivery systems have emerged as a promising strategy to overcome these limitations.[1][2] By encapsulating or conjugating DOX within a nanocarrier, it is possible to alter the drug's pharmacokinetic profile, improve its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, and facilitate targeted delivery to cancer cells, thereby increasing efficacy and reducing off-target toxicity.[3][4]
Comparative Performance of Doxorubicin Delivery Systems
A variety of nanocarriers have been investigated for the delivery of Doxorubicin, each with its own set of advantages and disadvantages. The following tables summarize the key physicochemical properties and in vitro performance of several prominent DOX-loaded nanoparticle formulations.
| Delivery System | Particle Size (nm) | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) | In Vitro Drug Release Profile (pH 5.5 vs. 7.4) | Key Advantages |
| Liposomes (e.g., Doxil®) | 80-100 | ~10-15 | >90 | Slow release at both pHs, slightly enhanced at pH 5.5 | Clinically approved, reduced cardiotoxicity, prolonged circulation.[4][5] |
| Polymeric Nanoparticles (PLGA) | 100-300 | ~1-5 | 70-90 | Sustained release over days, pH-responsive release can be engineered. | Biodegradable, sustained release, tunable properties.[4] |
| Polymeric Micelles | 20-80 | 10-25 | >90 | pH-sensitive release, with significantly faster release at acidic pH.[2] | Small size for improved tumor penetration, stimuli-responsive release.[2] |
| Dendrimers | <15 | High (covalent conjugation) | N/A | Release depends on the cleavable linker used (e.g., pH-sensitive). | Precise control over size and structure, high drug payload.[6] |
| Mesoporous Silica Nanoparticles (MSNs) | 50-200 | Up to 30 | High | pH-dependent release, with significantly higher release in acidic conditions.[2] | High surface area and pore volume for high drug loading.[2] |
| Lipid-Polymer Hybrid Nanoparticles (LPHNs) | 100-200 | ~5-10 | >90 | Sustained release, can be designed for pH-sensitivity. | Combines advantages of both liposomes and polymeric nanoparticles.[7] |
| Delivery System | In Vitro Cytotoxicity (IC50) vs. Free DOX | In Vivo Tumor Inhibition | Key Disadvantages |
| Liposomes (e.g., Doxil®) | Similar or slightly higher IC50 than free DOX. | Superior to free DOX, significant tumor regression.[6] | Slow drug release at the tumor site, potential for hand-foot syndrome.[4][8] |
| Polymeric Nanoparticles (PLGA) | Lower IC50 (higher potency) compared to free DOX. | Enhanced tumor growth inhibition compared to free DOX. | Potential for burst release, manufacturing scalability challenges. |
| Polymeric Micelles | Lower IC50 values, indicating increased cytotoxicity to cancer cells.[2] | Significant reduction in tumor volume compared to free DOX.[2] | Stability can be an issue, potential for premature drug release. |
| Dendrimers | Similar antitumor efficacy to liposomal DOX.[6] | Similar tumor growth reduction to liposomal DOX.[6] | Potential for toxicity depending on surface chemistry.[6] |
| Mesoporous Silica Nanoparticles (MSNs) | Enhanced cytotoxicity due to targeted delivery and release. | Improved tumor accumulation and therapeutic effect. | Long-term toxicity and biodegradability concerns.[2] |
| Lipid-Polymer Hybrid Nanoparticles (LPHNs) | Lower IC50, indicating enhanced cancer cell killing. | Improved oral bioavailability and tumor suppression.[7] | More complex manufacturing process. |
Signaling Pathway of Doxorubicin-Induced Apoptosis
Doxorubicin exerts its cytotoxic effects through multiple mechanisms, primarily by inducing DNA damage and generating reactive oxygen species (ROS), which ultimately lead to apoptosis (programmed cell death). The diagram below illustrates a simplified signaling pathway.
Caption: Doxorubicin's mechanism of action leading to apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of nanoparticle delivery systems. Below are protocols for key experiments cited in the literature.
Nanoparticle Synthesis and Doxorubicin Loading
Objective: To synthesize nanoparticles and load them with Doxorubicin.
Example Protocol for PLGA Nanoparticles (Solvent Evaporation Method):
-
Dissolve a specific amount of PLGA (poly(lactic-co-glycolic acid)) in a volatile organic solvent such as dichloromethane or acetone.
-
Add Doxorubicin hydrochloride to the polymer solution and sonicate to ensure a homogenous mixture.
-
Prepare an aqueous solution containing a surfactant, such as polyvinyl alcohol (PVA).
-
Add the organic phase dropwise to the aqueous phase while stirring vigorously to form an oil-in-water emulsion.
-
Continue stirring for several hours to allow the organic solvent to evaporate, leading to the formation of solid, DOX-loaded nanoparticles.
-
Collect the nanoparticles by centrifugation, wash them multiple times with deionized water to remove excess surfactant and unloaded drug, and then lyophilize for storage.
Characterization of Physicochemical Properties
Objective: To determine the size, surface charge, and morphology of the nanoparticles.
-
Particle Size and Zeta Potential: Analyze the nanoparticle suspension using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) with a Zetasizer instrument.
-
Morphology: Visualize the shape and surface of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
Determination of Drug Loading and Encapsulation Efficiency
Objective: To quantify the amount of Doxorubicin successfully loaded into the nanoparticles.
-
After synthesis, centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant containing the unencapsulated drug.[3]
-
Measure the concentration of Doxorubicin in the supernatant using a UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC).[3]
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
In Vitro Drug Release Study
Objective: To evaluate the release profile of Doxorubicin from the nanoparticles under different pH conditions, mimicking physiological and tumor microenvironments.
-
Disperse a known amount of DOX-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline) at pH 7.4 and pH 5.5.
-
Place the suspension in a dialysis bag and incubate in a larger volume of the corresponding release medium at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[3]
-
Quantify the concentration of released Doxorubicin in the collected samples using a UV-Vis spectrophotometer or HPLC.[3]
-
Plot the cumulative percentage of drug released against time.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effects of free Doxorubicin and DOX-loaded nanoparticles on cancer cells.
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.[3]
-
Treat the cells with various concentrations of free DOX and DOX-loaded nanoparticles for a specific period (e.g., 24, 48, or 72 hours).[3]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the cell viability as a percentage relative to untreated control cells and determine the IC50 value (the drug concentration that inhibits 50% of cell growth).[3]
Experimental Workflow
The following diagram outlines a general workflow for the development and evaluation of Doxorubicin-loaded nanoparticles.
Caption: A typical workflow for nanoparticle-based drug delivery system development.
Conclusion
The development of advanced delivery systems for Doxorubicin holds immense promise for improving cancer therapy. Liposomal formulations have already demonstrated clinical success in reducing cardiotoxicity.[4] Polymeric nanoparticles, micelles, dendrimers, and other nanocarriers offer further opportunities to enhance drug delivery through features like stimuli-responsive release and targeted delivery. The choice of an optimal delivery system will depend on the specific cancer type, the desired release kinetics, and manufacturing considerations. The data and protocols presented in this guide are intended to serve as a valuable resource for the rational design and evaluation of next-generation Doxorubicin formulations.
References
- 1. Doxorubicin-Conjugated Nanoparticles for Potential Use as Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Targeted Delivery of Doxorubicin for Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Advances in Doxorubicin Chemotherapy: Emerging Polymeric Nanocarriers for Drug Loading and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. A comparison of changes to doxorubicin pharmacokinetics, antitumor activity, and toxicity mediated by PEGylated dendrimer and PEGylated liposome drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Formulation development of lipid polymer hybrid nanoparticles of doxorubicin and its in-vitro, in-vivo and computational evaluation [frontiersin.org]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
General Chemical Waste Disposal Procedures
Proper disposal of chemical substances is critical for ensuring laboratory safety and environmental protection. The term "MC1220" is associated with multiple products, each having distinct disposal requirements. To ensure accurate and safe operational guidance, please identify the specific this compound product in use by providing the full product name and manufacturer.
General guidance for chemical disposal, which should be superseded by the specific instructions in the product's Safety Data Sheet (SDS), is provided below.
For the safe disposal of chemical waste, it is imperative to follow established laboratory protocols and regulatory requirements. The following steps provide a general framework for handling and disposing of chemical waste.
1. Waste Identification and Classification:
-
Properly identify and classify all chemical waste.[1]
-
Determine if the waste is hazardous based on its characteristics (e.g., ignitable, corrosive, reactive, toxic).
-
Consult the product's SDS for specific hazard information and disposal guidelines.
2. Segregation and Storage:
-
Segregate incompatible waste streams to prevent dangerous reactions.[2]
-
Store chemical waste in appropriate, clearly labeled containers. The original container is often suitable.[3][4]
-
Ensure storage areas are well-ventilated and have secondary containment to prevent spills.
3. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling chemical waste, including safety goggles, gloves, and a lab coat.[3][5][6]
-
In cases of potential inhalation exposure, use a respirator as specified in the SDS.[3][7]
4. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Contain the spill using appropriate absorbent materials.
-
Clean the affected area and dispose of the contaminated materials as hazardous waste.
5. Disposal Path:
-
Chemical waste must be disposed of through a licensed hazardous waste disposal company.[8]
-
Do not dispose of chemical waste down the drain or in regular trash unless explicitly permitted by the SDS and local regulations.[9]
-
Maintain a detailed inventory of all chemical waste for regulatory compliance.
Visualizing the Disposal Workflow
The following diagram illustrates a generalized workflow for the proper disposal of laboratory chemical waste.
References
- 1. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 2. mcieast.marines.mil [mcieast.marines.mil]
- 3. unicgroup.com [unicgroup.com]
- 4. lejeune.marines.mil [lejeune.marines.mil]
- 5. msdsdigital.com [msdsdigital.com]
- 6. covaltechnologies.com [covaltechnologies.com]
- 7. premier-materials.com [premier-materials.com]
- 8. Disposal Process for MicroCare Solvents | MicroCare [microcare.com]
- 9. hmcpolymers.com [hmcpolymers.com]
Essential Safety and Handling Protocols for MC1220 (Freeman 1220 HD Epoxy Paste)
Disclaimer: The following information pertains to Freeman 1220 HD Epoxy Paste, Part A (Resin) . Initial searches for "MC1220" yielded multiple products; however, based on the context of laboratory safety and chemical handling for a professional audience, this high-density epoxy resin is the most relevant subject. This guide is intended for researchers, scientists, and drug development professionals who may use such materials in laboratory settings for applications like model and mock-up creation.
This document provides crucial safety and logistical information for the handling and disposal of Freeman 1220 HD Epoxy Paste. Adherence to these guidelines is essential for ensuring personal safety and proper environmental management.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for Freeman 1220 HD Epoxy Paste.
| Property | Value |
| Mix Ratio (Part A:Part B) | 1:1 by weight or volume |
| Sag Resistance | Up to 1/2 inch on vertical surfaces |
| Shore Hardness | 90D |
| Storage Temperature | 64°F – 84°F (ambient) |
Personal Protective Equipment (PPE)
To mitigate risks of skin and eye irritation, as well as allergic reactions, the following personal protective equipment is mandatory when handling Freeman 1220 HD Epoxy Paste.[1][2][3]
-
Hand Protection: Wear chemical-resistant gloves.[1] Nitrile or butyl rubber gloves are recommended.[1][4]
-
Eye and Face Protection: Use safety glasses with side shields or chemical splash goggles.[1][3] A face shield can provide additional protection against splashes.[1]
-
Body Protection: Wear a lab coat, chemical-resistant apron, or coveralls to prevent skin contact.[1][4] Long sleeves are a minimum requirement.
-
Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not typically required.[5] However, if heating the material or creating dust by sanding the cured product, use a NIOSH or OSHA-approved respirator.[5]
Handling and Disposal Plan
-
Preparation: Ensure the work area is well-ventilated.[5] Have an emergency eyewash station and a quick-drench shower readily accessible.[5]
-
Measuring and Mixing:
-
Dispense equal parts of Freeman 1220 Part A (Resin) and Part B (Hardener) by weight or volume.
-
Thoroughly mix the two components until a uniform consistency and color are achieved.
-
-
Application:
-
Apply the mixed epoxy paste to the desired surface. The paste can be applied up to 1/2" thick on vertical surfaces without sagging.[6]
-
-
Curing: Allow the epoxy to cure at ambient temperatures. While it may solidify and be sandable relatively quickly, full curing can take over two weeks at room temperature.[2]
-
Decontamination:
-
Uncured Epoxy:
-
Cured Epoxy:
-
Empty Containers:
-
Spills:
Experimental Workflow: Safe Handling of Freeman 1220 Epoxy Paste
Caption: Workflow for the safe handling of Freeman 1220 Epoxy Paste.
References
- 1. EPOXY Safety Training [epoxysafety.goodbarber.app]
- 2. westsystem.com [westsystem.com]
- 3. arkcomposites.com [arkcomposites.com]
- 4. int-enviroguard.com [int-enviroguard.com]
- 5. freemansupply.com [freemansupply.com]
- 6. FMSC - Freeman 1220 HD Epoxy Paste [freemansupply.com]
- 7. epoxyworks.com [epoxyworks.com]
- 8. resin4decor.com [resin4decor.com]
- 9. epoxycraft.com [epoxycraft.com]
- 10. entropyresins.com [entropyresins.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
